6-Bromo-1,1,2-trifluorohex-1-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,1,2-trifluorohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-4-2-1-3-5(8)6(9)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTVLPSZAHXMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371343 | |
| Record name | 6-bromo-1,1,2-trifluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126828-29-3 | |
| Record name | 6-bromo-1,1,2-trifluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126828-29-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 6-Bromo-1,1,2-trifluorohex-1-ene?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of the chemical compound 6-Bromo-1,1,2-trifluorohex-1-ene. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported information with data extrapolated from analogous compounds to offer a thorough resource.
Chemical and Physical Properties
This compound is a halogenated alkene with the chemical formula C₆H₈BrF₃. Its structure features a six-carbon chain with a bromine atom at the 6-position and a trifluorovinyl group at the 1 and 2-positions. The presence of both bromine and fluorine imparts unique chemical reactivity to the molecule.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 126828-29-3 | [1][2] |
| Molecular Formula | C₆H₈BrF₃ | [3] |
| Molecular Weight | 217.03 g/mol | [3] |
| Appearance | White to off-white or light yellow powder | [3][4] |
| Vapor Pressure | 1.47 mmHg at 25°C (Predicted) | [5] |
| Purity | Typically ≥98% or 99% | [3][4] |
| Solubility | Expected to be soluble in organic solvents and less soluble in water. | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, predicted mass spectrometry data is available. For reference, the ¹H and ¹³C NMR data for the closely related, non-fluorinated analog, 6-bromo-1-hexene, are provided below to give an indication of the expected spectral regions for the aliphatic chain.
Predicted Mass Spectrometry Data for this compound:
¹H and ¹³C NMR Data for 6-bromo-1-hexene (for comparative purposes): [8]
-
¹H NMR (CDCl₃, 500MHz, ppm): δ 5.79 (ddt, J = 17.0, 10.2, 6.7Hz, 1H), 5.02 (ddd, J = 17.1, 3.5, 1.6Hz, 1H), 4.97 (ddt, J = 10.2, 2.2, 1.2 Hz, 1H), 3.41 (t, J = 6.8 Hz, 2H), 2.13 - 2.05 (m, 2H), 1.92 - 1.83 (m, 2H), 1.54 (tt, J = 9.3, 6.6 Hz, 2H).[8]
-
¹³C NMR (CDCl₃, 126MHz, ppm): δ 138.27, 115.14, 33.87, 32.95, 32.29, 27.48.[8]
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a general method for the synthesis of the analogous compound, 6-bromo-1-hexene, from 1,6-dibromohexane is well-documented and can serve as a potential starting point for synthetic design.
Experimental Protocol for the Synthesis of 6-bromo-1-hexene: [8]
Materials:
-
1,6-dibromohexane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Saturated brine
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel
Procedure:
-
To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous THF (0.1 M), add potassium tert-butoxide (1.15 equivalents) in batches over 30 minutes under an argon atmosphere.
-
Stir the reaction mixture under reflux for 16 hours.
-
Cool the reaction to room temperature and quench with deionized water.
-
Dilute the mixture with diethyl ether and separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using petroleum ether as the eluent to obtain 6-bromo-1-hexene.
Below is a workflow diagram illustrating this synthesis.
Caption: Synthesis workflow for 6-bromo-1-hexene.
Reactivity and Potential Applications
While specific reactions of this compound are not detailed in the literature, its structure suggests several potential avenues of reactivity. The terminal trifluoroalkene group can undergo various addition reactions, and the primary bromide is susceptible to nucleophilic substitution and can be used to form Grignard reagents.
Fluoroalkenes like 4-Bromo-1,1,2-trifluorobut-1-ene are known to be versatile building blocks in chemical synthesis, participating in nucleophilic and electrophilic additions, as well as coupling and polymerization reactions.[9] The bromine atom in similar bromoalkenes provides a handle for cross-coupling reactions.[9]
Given its bifunctional nature, this compound is a promising intermediate for the synthesis of more complex fluorinated molecules.[9] Such compounds are of significant interest in drug development and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability and altered electronic properties. The synthesis of 6-bromoandrogens has been explored for their potential as inactivators of estrogen synthetase, highlighting the potential role of bromo-functionalized molecules in drug design.[10]
Safety Information
Safety data sheets indicate that this compound is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.
Conclusion
This compound is a halogenated alkene with potential as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties. While comprehensive experimental data on its physical and spectroscopic properties are currently lacking in the public domain, its structural features suggest a rich and varied chemistry. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. 6-Bromo-1,1,2-trifluorohexene, CasNo.126828-29-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. 1-Hexene,6-bromo-1,1,2-trifluoro-, CasNo.126828-29-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 5. echemi.com [echemi.com]
- 6. CAS 111670-37-2: Hexane, 6-bromo-1,1,1-trifluoro- [cymitquimica.com]
- 7. PubChemLite - this compound (C6H8BrF3) [pubchemlite.lcsb.uni.lu]
- 8. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-1,1,2-trifluorohex-1-ene (CAS No. 126828-29-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene of interest in synthetic organic chemistry. Its unique structure, featuring a terminal trifluoroalkene moiety and a primary alkyl bromide, makes it a potentially valuable building block for the synthesis of more complex fluorinated molecules. Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine atoms, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a summary of the available technical information for this compound, including its properties, a postulated synthetic approach, and potential applications in research and development.
Physicochemical and Spectral Data
While experimental data for this compound is scarce in the reviewed literature, its fundamental properties can be tabulated based on information from chemical suppliers and databases.[1][2][3][4] Spectral characteristics are predicted based on the known behavior of similar chemical structures.
| Property | Value | Source |
| CAS Number | 126828-29-3 | [1][2][3][4] |
| Molecular Formula | C₆H₈BrF₃ | [1][5] |
| Molecular Weight | 217.03 g/mol | [1] |
| Appearance | White powder or off-white to light yellow powder | [1][2] |
| Purity | ≥98% (typical) | [2] |
| Predicted XlogP | 2.8 | [5] |
| Boiling Point | Not available in literature | |
| Density | Not available in literature | |
| Refractive Index | Not available in literature |
Predicted Spectral Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons on the alkyl chain. The protons on the carbon adjacent to the bromine (C6) would appear as a triplet. Protons on carbons adjacent to the trifluoroalkene group (C3) would show complex splitting due to coupling with both protons and fluorine atoms. |
| ¹³C NMR | Six distinct signals for the carbon atoms. The carbons of the trifluoroalkene moiety (C1 and C2) would exhibit large one-bond and two-bond carbon-fluorine coupling constants. The carbon attached to the bromine (C6) would be shifted downfield. |
| ¹⁹F NMR | Two signals for the non-equivalent fluorine atoms on the double bond. The geminal and vicinal fluorine-fluorine and fluorine-proton couplings would result in complex splitting patterns. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 216.98343 and [M+Na]⁺ at m/z 238.96537.[5] Common fragmentation pathways would likely involve the loss of a bromine radical and cleavage of the alkyl chain. |
| Infrared (IR) | Characteristic absorption bands for the C=C stretch of the trifluoroalkene, and strong C-F stretching vibrations. C-H stretching and bending vibrations from the alkyl chain would also be present. |
Synthesis and Experimental Protocols
A specific experimental protocol for the synthesis of this compound is not detailed in the reviewed scientific literature. However, a plausible synthetic route can be devised based on established methods for the preparation of fluoroalkenes and functionalized alkyl halides. A potential two-step approach is outlined below, starting from 1,4-dibromobutane.
Postulated Synthetic Pathway
Caption: Postulated two-step synthesis of this compound.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of 6-Bromo-1,1,2-trifluorohexane (Radical Addition)
-
Reaction Setup: To a high-pressure reaction vessel equipped with a magnetic stirrer, add 1,4-dibromobutane (1.0 eq) and a suitable solvent such as acetonitrile.
-
Initiator: Add a radical initiator, for example, dibenzoyl peroxide (0.05 eq).
-
Reaction Conditions: Seal the vessel and introduce trifluoroethylene gas (1.2 eq). Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by GC-MS.
-
Work-up: After completion of the reaction (typically 12-24 hours), cool the vessel to room temperature and carefully vent any unreacted trifluoroethylene. Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-bromo-1,1,2-trifluorohexane, can be purified by fractional distillation under vacuum.
Step 2: Synthesis of this compound (Dehydrofluorination)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 6-bromo-1,1,2-trifluorohexane (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 eq) portion-wise at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane).
Applications in Research and Drug Development
While specific applications of this compound are not widely documented, its bifunctional nature suggests its utility as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry.
Introduction of a Trifluoroalkene Moiety
The trifluoroalkene group is a valuable pharmacophore that can enhance the biological activity and pharmacokinetic properties of drug candidates. This compound can serve as a precursor to introduce this moiety into a target molecule via the reactive bromide handle.
Caption: General scheme for the application of this compound in drug development.
Potential in Click Chemistry and Cross-Coupling Reactions
The terminal alkene can potentially be further functionalized, for instance, through hydroboration-oxidation to yield a terminal alcohol, which can then be used in various conjugation reactions. The alkyl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds, further expanding its synthetic utility.
Safety and Handling
Detailed toxicological data for this compound is not available. As with any halogenated organic compound, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on supplier information, the compound is classified as an irritant.[1]
Conclusion
This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data is currently limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, and its potential applications. Further research into the synthesis, reactivity, and utility of this compound is warranted to fully explore its capabilities in the development of novel fluorinated molecules for pharmaceutical and material science applications.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 1,1,1-Trifluoroacetone(421-50-1) 1H NMR [m.chemicalbook.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
An In-depth Technical Guide to 6-Bromo-1,1,2-trifluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene. Due to the limited availability of experimental data in public domains, this document combines reported information with theoretical predictions and analogous chemical principles to serve as a valuable resource for research and development.
Molecular Structure and Chemical Properties
This compound is a halogenated alkene with the molecular formula C₆H₈BrF₃. Its structure features a six-carbon chain with a terminal bromine atom and a trifluorovinyl group at the opposite end. This unique combination of functional groups makes it a potentially interesting building block in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules.
The key structural feature is the trifluoroethenyl group (CF₂=CF-), which significantly influences the molecule's reactivity. The electron-withdrawing nature of the fluorine atoms polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack. The terminal bromoalkane functionality allows for a range of classical nucleophilic substitution and organometallic coupling reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈BrF₃ | PubChem[1] |
| Molecular Weight | 217.03 g/mol | Santa Cruz Biotechnology[2] |
| CAS Number | 126828-29-3 | ChemicalBook[3] |
| Appearance | White powder or off-white to light yellow powder | HENAN NEW BLUE CHEMICAL CO.,LTD, J&H CHEM |
| SMILES | C(CCBr)CC(=C(F)F)F | PubChem[1] |
| InChI | InChI=1S/C6H8BrF3/c7-4-2-1-3-5(8)6(9)10/h1-4H2 | PubChem[1] |
| Predicted XlogP | 2.8 | PubChem[1] |
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 216.98343 |
| [M+Na]⁺ | 238.96537 |
| [M-H]⁻ | 214.96887 |
| [M+NH₄]⁺ | 234.00997 |
| [M+K]⁺ | 254.93931 |
| [M]⁺ | 215.97560 |
| [M]⁻ | 215.97670 |
| Data sourced from PubChem's predicted data.[1] |
Proposed Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be devised based on established methods for the synthesis of fluoroalkenes. One such general approach involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) to generate multihalogenated fluorovinyl ethers, which can then undergo further transformations.
A potential, though unverified, synthetic workflow is outlined below. This proposed protocol is for illustrative purposes and would require optimization and experimental validation.
Reaction: A Wittig-type reaction or a variation thereof, such as the Julia-Kocienski olefination, could be a feasible approach. This would involve the reaction of a suitable fluorinated phosphonium ylide or sulfone with 4-bromobutanal.
Proposed Experimental Protocol:
-
Preparation of the Fluorinated Reagent: A key step would be the synthesis of a trifluorovinyl phosphonium salt or a related olefination reagent.
-
Ylide Generation: The phosphonium salt would be treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -78 °C to 0 °C) to generate the corresponding ylide.
-
Olefination Reaction: 4-bromobutanal, dissolved in the same anhydrous solvent, would be added dropwise to the ylide solution at low temperature. The reaction mixture would then be allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours) to ensure complete reaction.
-
Work-up and Purification: The reaction would be quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.
Caption: A logical workflow for the proposed synthesis of this compound.
Reactivity and Potential Applications
The dual functionality of this compound opens up possibilities for its use as a versatile intermediate in organic synthesis.
-
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups at the 6-position.
-
Organometallic Coupling: The bromoalkane moiety can participate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds.
-
Addition Reactions: The electron-deficient trifluorovinyl group is expected to be reactive towards nucleophilic addition.
-
Polymerization: The vinyl group could potentially be used in polymerization reactions to create novel fluorinated polymers.
These reactive sites make the molecule a candidate for the synthesis of complex fluorinated molecules, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.
Caption: A diagram illustrating the potential reactive sites of this compound.
Safety and Handling
According to the available Safety Data Sheet (SDS), 6-Bromo-1,1,2-trifluoro-1-hexene is a combustible liquid and poses several health hazards.[4]
Table 3: Hazard Identification
| Hazard | Classification |
| Physical Hazard | Combustible liquid |
| Health Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Store in a cool, dry, and well-ventilated place.
-
In case of exposure:
-
Skin contact: Wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
It is imperative to consult the full Safety Data Sheet before handling this compound and to adhere to all institutional safety protocols.
Conclusion
This compound is a chemical compound with significant potential as a building block in synthetic chemistry, particularly for the development of novel fluorinated compounds. While experimental data on this specific molecule is scarce, this guide provides a foundational understanding of its structure, properties, and potential reactivity based on available information and established chemical principles. Further research is warranted to fully elucidate its chemical behavior and unlock its potential applications in drug development and materials science. Researchers are strongly encouraged to perform their own analytical characterization and to exercise caution, adhering to all safety guidelines when handling this compound.
References
- 1. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]
- 2. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]
- 3. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-1,1,2-trifluorohex-1-ene
This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Bromo-1,1,2-trifluorohex-1-ene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural and analytical characteristics of this compound. Given the limited availability of experimental data, this guide is based on predicted values and established spectroscopic principles.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Weight: 217.03 g/mol [1]
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions are based on computational models and empirical data from similar structures.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.5 - 2.8 | m | 2H | H-3 |
| 1.8 - 2.0 | m | 2H | H-4 |
| 2.0 - 2.2 | m | 2H | H-5 |
| 3.4 - 3.6 | t | 2H | H-6 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 145 - 155 (t) | C-1 |
| 135 - 145 (dt) | C-2 |
| 25 - 30 | C-3 |
| 30 - 35 | C-4 |
| 32 - 37 | C-5 |
| 30 - 35 | C-6 |
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -80 to -90 | m | F (on C-1) |
| -100 to -110 | m | F (on C-1) |
| -150 to -160 | m | F (on C-2) |
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 - 2980 | Medium | C-H stretch (aliphatic) |
| 1680 - 1720 | Medium | C=C stretch (fluoroalkene) |
| 1100 - 1350 | Strong | C-F stretch |
| 550 - 650 | Strong | C-Br stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted monoisotopic mass of this compound is 215.97615 Da.[4]
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 216/218 | 50 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 137 | 100 | [M - Br]⁺ |
| 69 | 40 | [CF₃]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for a liquid sample like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).
-
Sample Preparation: Place a small drop of the neat liquid sample between two KBr or NaCl plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using an appropriate technique, typically Electron Ionization (EI) for this type of molecule.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the structural information obtained.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Caption: Logical relationship between spectroscopic techniques and the structural information derived.
References
- 1. 6-Bromo-1,1,2-trifluorohexene, CasNo.126828-29-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. 1-Hexene,6-bromo-1,1,2-trifluoro-, CasNo.126828-29-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 3. This compound | 126828-29-3 [chemicalbook.com]
- 4. PubChemLite - this compound (C6H8BrF3) [pubchemlite.lcsb.uni.lu]
Physical and chemical properties of 6-Bromo-1,1,2-trifluorohex-1-ene.
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene of interest in organic synthesis and potentially in the development of novel pharmaceuticals. Its unique combination of a reactive bromine atom and a trifluorovinyl group suggests its utility as a versatile building block. The trifluorovinyl moiety, in particular, is a subject of growing interest in medicinal chemistry due to its potential to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, alongside general experimental protocols and a discussion of its potential applications in drug discovery.
Introduction
Organofluorine compounds are of significant importance in the pharmaceutical and agrochemical industries, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[2] this compound (CAS No: 126828-29-3) is a functionalized hydrocarbon that features both a bromine atom and a trifluoroalkene group. This bifunctionality makes it a potentially valuable intermediate for the synthesis of more complex fluorinated molecules.[3]
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C6H8BrF3 | [8] |
| Molecular Weight | 217.03 g/mol | [3] |
| CAS Number | 126828-29-3 | [9] |
| Appearance | White to off-white or light yellow powder/solid | [3][10] |
| Boiling Point | Data not available (Predicted to be elevated due to halogenation) | General principle for haloalkanes[5] |
| Melting Point | Data not available | |
| Density | Data not available (Predicted to be >1 g/mL) | General principle for haloalkanes[6] |
| Solubility | Insoluble in water; Soluble in organic solvents | General principle for haloalkanes[5][11] |
| Purity | Typically >98% | [10] |
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the carbon-bromine bond and the trifluorovinyl group.
-
Carbon-Bromine Bond: The C-Br bond is susceptible to nucleophilic substitution and elimination reactions. It can also be used to form organometallic reagents, such as Grignard or organolithium reagents, which are powerful tools in carbon-carbon bond formation.[12]
-
Trifluorovinyl Group: The electron-withdrawing nature of the fluorine atoms makes the double bond electron-deficient and reactive towards nucleophilic addition. This group is also relatively stable and can be carried through various synthetic transformations.
Logical Relationship of Reactivity
Caption: Reactivity pathways of this compound.
Experimental Protocols
Specific, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis of functionalized alkenes and for the spectroscopic analysis of organofluorine and brominated compounds can be adapted.
General Synthetic Approach: Functionalized Alkene Synthesis
A plausible synthetic route could involve the functionalization of a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis of a functionalized alkene, which could be adapted for this compound.[13][14][15]
Caption: A generalized workflow for synthesizing functionalized alkenes.
Methodology:
-
Reaction Setup: The appropriate starting materials (e.g., a dihaloalkane and a fluorinated building block) are dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: A catalyst (e.g., a palladium complex for cross-coupling reactions) and any necessary reagents (e.g., a base) are added. The reaction mixture is then stirred at a specific temperature for a set period.[13]
-
Work-up: Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution). The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using techniques such as column chromatography or distillation to yield the pure functionalized alkene.
Spectroscopic Analysis
Standard spectroscopic techniques are essential for the characterization of this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the hexyl chain, with chemical shifts influenced by the adjacent bromine and trifluorovinyl groups. |
| ¹³C NMR | Resonances for the six carbon atoms, with characteristic shifts for the sp² carbons of the double bond and the carbon bearing the bromine atom. |
| ¹⁹F NMR | Signals for the three fluorine atoms of the trifluorovinyl group, with characteristic chemical shifts and coupling patterns.[1][16][17][18] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would result in a characteristic M+2 isotopic pattern with nearly equal intensity.[19][20][21][22] |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H, C=C (alkene), C-F, and C-Br bonds. The C=C stretching vibration is expected in the 1670–1600 cm⁻¹ region.[23][24][25][26] |
Applications in Drug Development
While there are no specific drugs reported to contain the this compound moiety, its structural features suggest potential applications in medicinal chemistry.
Bioisosteric Replacement
The trifluorovinyl group can act as a bioisostere for other chemical groups, potentially improving the pharmacokinetic or pharmacodynamic properties of a drug candidate.[27][28][29][30] For instance, it could replace a peptide bond or other functional groups to enhance metabolic stability.
Signaling Pathway Diagram: Hypothetical Drug Action
Caption: Hypothetical mechanism of a drug with a trifluorovinyl group.
The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[2][31][32][33]
Synthetic Intermediate
The dual reactivity of this compound makes it a valuable intermediate for the synthesis of a library of fluorinated compounds for high-throughput screening in drug discovery programs. The bromo- group allows for the attachment of various pharmacophores, while the trifluorovinyl group imparts the desirable properties of fluorine.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care. It is classified as a combustible liquid and is reported to cause skin and eye irritation.[3] Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising, yet under-characterized, chemical entity. While specific experimental data on its physical and chemical properties are sparse, its structural features suggest significant potential as a versatile building block in organic synthesis, particularly for the development of novel fluorinated compounds for pharmaceutical applications. Further research is warranted to fully elucidate its properties and explore its utility in medicinal chemistry and materials science.
References
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. mdpi.com [mdpi.com]
- 3. newblue.lookchem.com [newblue.lookchem.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. What are the Physical properties of Haloalkanes? [pw.live]
- 6. byjus.com [byjus.com]
- 7. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]
- 8. PubChemLite - this compound (C6H8BrF3) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 126828-29-3 [chemicalbook.com]
- 10. 1-Hexene,6-bromo-1,1,2-trifluoro-, CasNo.126828-29-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 11. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 12. nbinno.com [nbinno.com]
- 13. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 17. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. Alkene - Wikipedia [en.wikipedia.org]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [eurekaselect.com]
- 30. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 31. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 6-Bromo-1,1,2-trifluorohex-1-ene, a halogenated alkene of interest in organic synthesis and drug discovery. Due to the limited availability of a direct, one-step synthesis in the current literature, this guide outlines a robust, multi-step approach commencing from the readily available starting material, 1,6-hexanediol. The proposed pathway involves the selective monobromination of the diol, followed by oxidation to the corresponding aldehyde, and culminating in a fluorinated olefination reaction to install the desired 1,1,2-trifluoroalkene moiety.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in three key stages:
-
Monobromination of 1,6-Hexanediol: Selective conversion of one hydroxyl group to a bromide to yield 6-Bromo-1-hexanol.
-
Oxidation of 6-Bromo-1-hexanol: Conversion of the remaining alcohol functionality to an aldehyde to produce 6-bromohexanal.
-
Trifluoro-olefination of 6-Bromohexanal: Introduction of the 1,1,2-trifluoro-1-ene group to afford the final product.
The overall transformation is depicted in the following workflow diagram:
Figure 1: Proposed synthesis workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental methodologies for each step of the proposed synthesis. The quantitative data, where available from analogous transformations, is summarized for clarity.
Step 1: Synthesis of 6-Bromo-1-hexanol
The selective monobromination of 1,6-hexanediol is a critical first step. Several methods exist for this transformation, with the use of hydrobromic acid being a common approach.
Experimental Protocol:
To a solution of 1,6-hexanediol in a suitable solvent such as toluene, an aqueous solution of hydrobromic acid (e.g., 48%) is added. The reaction mixture is heated to reflux, and the progress is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 1,6-Hexanediol | N/A |
| Reagent | Hydrobromic Acid (48%) | N/A |
| Solvent | Toluene | N/A |
| Reaction Time | 16 hours | [1] |
| Temperature | Reflux (approx. 80 °C) | [1] |
| Yield | ~72% (after purification) | [1] |
Table 1: Summary of quantitative data for the synthesis of 6-Bromo-1-hexanol.
Step 2: Synthesis of 6-Bromohexanal
The oxidation of 6-Bromo-1-hexanol to 6-bromohexanal can be achieved using various oxidizing agents. A common and effective method is the Swern oxidation or a similar pyridinium chlorochromate (PCC) based oxidation.
Experimental Protocol (Conceptual, based on standard oxidation methods):
In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), a solution of the oxidizing agent (e.g., pyridinium chlorochromate) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared. To this solution, 6-Bromo-1-hexanol, dissolved in the same solvent, is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion, as indicated by TLC. The reaction mixture is then filtered through a pad of silica gel or celite to remove the chromium salts, and the filtrate is concentrated under reduced pressure. The resulting crude aldehyde is typically used in the next step without extensive purification, although purification by column chromatography can be performed if necessary.
| Parameter | Value |
| Starting Material | 6-Bromo-1-hexanol |
| Reagent | Pyridinium Chlorochromate (PCC) or similar |
| Solvent | Dichloromethane |
| Reaction Time | Typically 1-4 hours |
| Temperature | Room Temperature |
| Yield | Generally high (>80%) |
Table 2: Estimated quantitative data for the synthesis of 6-bromohexanal.
Step 3: Synthesis of this compound
The final and most crucial step is the introduction of the 1,1,2-trifluoro-1-ene moiety. This can be accomplished via a Wittig-type reaction using a suitable fluorinated phosphonium ylide or a Horner-Wadsworth-Emmons reagent. The following protocol is a conceptualization based on established methods for the synthesis of terminal trifluoroalkenes.
Experimental Protocol (Conceptual):
The synthesis of the required trifluoromethylated Wittig reagent, (trifluoromethyl)triphenylphosphonium bromide, is the first sub-step. This salt is then deprotonated with a strong base to generate the corresponding ylide in situ.
-
Preparation of the Wittig Reagent: To a solution of triphenylphosphine in a suitable solvent, a source of the trifluoromethyl group (e.g., a trifluoromethyl halide) is introduced. The reaction mixture is stirred, often at elevated temperatures, to form the phosphonium salt.
-
Olefination Reaction: In a separate, dry reaction vessel under an inert atmosphere, the prepared (trifluoromethyl)triphenylphosphonium bromide is suspended in an anhydrous solvent like tetrahydrofuran (THF). The suspension is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., n-butyllithium) is added dropwise to generate the ylide. After stirring for a period, a solution of 6-bromohexanal in THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
| Parameter | Value |
| Starting Material | 6-Bromohexanal |
| Reagent | (Trifluoromethyl)triphenylphosphonium ylide |
| Solvent | Tetrahydrofuran (THF) |
| Base | n-Butyllithium or similar strong base |
| Temperature | -78 °C to Room Temperature |
| Yield | Moderate to good (estimated) |
Table 3: Estimated quantitative data for the trifluoro-olefination step.
Logical Relationships in the Synthesis
The sequence of reactions is critical to the successful synthesis of the target molecule. The logical flow ensures that the functional groups are manipulated in a compatible order, preventing unwanted side reactions.
Figure 2: Logical progression of the synthetic strategy.
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The outlined protocols are based on well-established organic transformations and should serve as a valuable starting point for researchers and professionals in the field. Further optimization of reaction conditions for each step will likely be necessary to achieve high yields and purity of the final product.
References
Solubility Profile of 6-Bromo-1,1,2-trifluorohex-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 6-Bromo-1,1,2-trifluorohex-1-ene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the compound's chemical structure and properties, supplemented by a general experimental protocol for determining its solubility.
Core Compound Properties
This compound is a halogenated alkene with the chemical formula C6H8BrF3.[1] Its structure, featuring a six-carbon chain with a bromo- substituent and a trifluorovinyl group, dictates its overall polarity and, consequently, its solubility characteristics. The presence of both a polarizable bromine atom and electronegative fluorine atoms, combined with a nonpolar hydrocarbon backbone, suggests that the molecule possesses a moderate overall polarity.
Predicted Solubility in Common Laboratory Solvents
Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a spectrum of common laboratory solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The non-polar hydrocarbon chain of this compound will interact favorably with non-polar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | The polar C-Br and C-F bonds will allow for dipole-dipole interactions with polar aprotic solvents, leading to good solubility. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with protic solvents is limited. While some interaction with the halogen atoms is possible, the hydrophobic hydrocarbon portion of the molecule will hinder solubility, particularly in water.[2] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following general experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., hexane, toluene, diethyl ether, acetone, acetonitrile, THF, DCM, water, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), or Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the vials to facilitate phase separation.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilution and Quantification: Dilute the filtered solution to a known volume with the same solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or NMR with an internal standard).
-
Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Logical workflow for solubility assessment of a chemical compound.
References
Navigating the Stability and Storage of 6-Bromo-1,1,2-trifluorohex-1-ene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Summary of Key Stability and Storage Parameters
The following table summarizes the essential information regarding the stability and recommended storage of 6-Bromo-1,1,2-trifluorohex-1-ene. This information is critical for maintaining the integrity of the compound and ensuring laboratory safety.
| Parameter | Recommendation/Information | Source/Rationale |
| Chemical Stability | The product is stable under normal handling and storage conditions.[1] | Safety Data Sheet |
| Storage Temperature | Store at room temperature.[2] | Supplier Information |
| Shelf Life | One year from the date of packaging, provided it is kept in the original unopened container.[2] | Supplier Information |
| Conditions to Avoid | Keep away from heat, sparks, and open flames.[1] | Safety Data Sheet |
| Incompatible Materials | Information not available. General prudence suggests avoiding strong oxidizing agents and strong bases. | General Chemical Principles |
| Hazardous Decomposition Products | Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, hazardous decomposition products may be released. | Safety Data Sheet |
| Appearance | White powder.[2] | Supplier Information |
| Physical State | Combustible liquid. | Safety Data Sheet |
Understanding Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented in available literature, understanding the reactivity of its functional groups—a bromoalkane and a trifluorinated alkene—can provide insights into potential degradation routes.
Potential Degradation Mechanisms:
-
Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly in the presence of strong acids or bases, leading to the formation of an alcohol. The trifluorovinyl group is generally more resistant to hydrolysis.
-
Oxidation: The double bond is a potential site for oxidative cleavage, which could lead to the formation of smaller, oxygenated molecules. The presence of fluorine atoms may influence the rate and products of this reaction.
-
Photodegradation: Alkenes can be susceptible to degradation upon exposure to UV light. The presence of the bromine atom may also contribute to photosensitivity.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. The likely initial step would be the cleavage of the weakest bond, which is typically the carbon-bromine bond.
The following diagram illustrates a logical workflow for assessing and ensuring the stability of this compound.
Caption: Logical workflow for the storage and stability assessment of this compound.
Experimental Protocols: A Note on the Lack of Specific Data
A thorough search of scientific databases and chemical supplier information did not yield specific, validated experimental protocols for the stability testing of this compound. In the absence of such data, researchers should consider adapting general forced degradation study protocols as outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A (R2) for stability testing of new drug substances and products.
A generalized experimental workflow for initiating a stability study for a compound like this compound would involve the following steps, which should be tailored based on the specific research context and analytical capabilities.
Caption: A generalized workflow for conducting stability studies on a novel chemical entity.
Conclusion and Recommendations
While this compound is reported to be stable under standard laboratory conditions, the lack of comprehensive stability data necessitates a cautious approach to its handling and storage. Researchers and drug development professionals are strongly advised to:
-
Adhere strictly to the storage recommendations provided in the safety data sheet and by the supplier.
-
Store the compound in a well-ventilated area, away from heat and ignition sources.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation, especially for long-term storage.
-
Conduct in-house stability studies under conditions relevant to their specific application if the compound's stability is a critical parameter for their research.
-
Utilize appropriate analytical techniques to monitor the purity of the compound over time, especially before use in sensitive experiments.
This technical guide serves as a starting point for understanding the stability and storage of this compound. As more research becomes available, this information should be updated to reflect a more detailed and quantitative understanding of this compound's chemical behavior.
References
Methodological & Application
Unveiling the Synthetic Potential of 6-Bromo-1,1,2-trifluorohex-1-ene: A Versatile Fluorinated Building Block
For researchers, scientists, and professionals in drug development, 6-bromo-1,1,2-trifluorohex-1-ene emerges as a promising, albeit underexplored, fluorinated building block in organic synthesis. Its unique combination of a terminal trifluorovinyl group and a primary alkyl bromide offers a dual-handle for a variety of chemical transformations, paving the way for the construction of complex fluorinated molecules with potential applications in medicinal chemistry and materials science.
This bifunctional molecule, with the chemical formula C₆H₈BrF₃ and a molecular weight of 217.03 g/mol , possesses two key reactive sites: the electron-deficient trifluorovinyl moiety and the alkyl bromide terminus.[1][2] This architecture allows for a range of synthetic manipulations, including the introduction of the trifluoroalkenyl group into various scaffolds and subsequent or prior functionalization at the bromine-bearing carbon.
Core Applications in Organic Synthesis
While specific, detailed applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential in several key areas of modern organic synthesis. The presence of the trifluorovinyl group makes it a valuable precursor for the synthesis of trifluoromethyl-containing compounds, a motif of high interest in drug discovery due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.
Synthesis of Fluorinated Carbocycles and Heterocycles
The primary utility of this compound is anticipated in the synthesis of novel fluorinated carbocyclic and heterocyclic structures. The alkyl bromide functionality can be readily displaced by a variety of nucleophiles, or it can serve as a handle for intramolecular reactions, leading to the formation of five- or six-membered rings incorporating the trifluoroalkenyl side chain.
Hypothetical Reaction Pathway: Intramolecular Radical Cyclization
A plausible application is in radical cyclization reactions. The generation of a radical at the carbon bearing the bromine, followed by an intramolecular attack on the trifluorovinyl group, would lead to the formation of a five-membered carbocyclic ring containing a difluoromethylidene group and a bromomethyl substituent. This transformation would provide access to a unique class of fluorinated cyclopentane derivatives.
Caption: Proposed radical cyclization of this compound.
Cross-Coupling Reactions
The trifluorovinyl group can potentially participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form more complex molecular architectures. These reactions would allow for the introduction of the trifluorohexenyl moiety onto aromatic or heteroaromatic rings, which are common scaffolds in pharmaceutical agents.
Experimental Protocols: General Considerations
Due to the lack of specific published experimental data for this compound, the following protocols are based on general methodologies for similar fluorinated compounds. Researchers should perform careful optimization of reaction conditions.
General Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for the displacement of the bromine atom with a generic nucleophile.
Table 1: General Conditions for Nucleophilic Substitution
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | 1.1 - 2.0 equivalents |
| Base (if required) | 1.2 - 2.5 equivalents (e.g., K₂CO₃, Et₃N) |
| Solvent | Anhydrous DMF, THF, or Acetonitrile |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 24 hours |
Methodology:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1-2.0 eq) and the base (if necessary).
-
Stir the reaction mixture at the desired temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for nucleophilic substitution reactions.
Future Outlook
The synthetic utility of this compound is a promising area for future research. The development of robust protocols for its use in various synthetic transformations will undoubtedly expand the toolbox for the creation of novel fluorinated molecules. Further exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions and radical cyclizations is particularly warranted. As the demand for sophisticated fluorinated compounds in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase.
Disclaimer: The information provided is based on the chemical structure of this compound and general principles of organic synthesis. Due to a lack of specific published data, the proposed applications and protocols are hypothetical and require experimental validation.
References
Application Notes and Protocols: 6-Bromo-1,1,2-trifluorohex-1-ene as a Pharmaceutical Intermediate in the Synthesis of Prostaglandin F2α Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,1,2-trifluorohex-1-ene is a key organofluorine building block utilized in the synthesis of complex pharmaceutical intermediates. Its unique trifluorovinyl bromide moiety allows for the introduction of a fluorinated hexenyl side chain, a critical component in the structure of several potent prostaglandin F2α analogs. These analogs are widely used in ophthalmology for the treatment of glaucoma and ocular hypertension. The trifluoromethyl group can enhance the metabolic stability and receptor binding affinity of the final drug molecule.
This document provides detailed application notes on the utility of this compound in the synthesis of prostaglandin precursors via the Horner-Wadsworth-Emmons reaction, a widely employed olefination reaction in organic synthesis.[1][2] Detailed experimental protocols for the key transformations are provided, along with tables summarizing relevant quantitative data.
Core Application: Synthesis of Prostaglandin F2α Analogs
The primary application of this compound in pharmaceutical synthesis is the construction of the ω-side chain of prostaglandin F2α analogs. This is typically achieved through a Horner-Wadsworth-Emmons reaction with a Corey aldehyde derivative, a common intermediate in prostaglandin synthesis.[1][2]
The overall synthetic strategy involves two main stages:
-
Formation of the Phosphonate Reagent: this compound is first converted into its corresponding phosphonate ylide. This is typically achieved by reaction with a trialkyl phosphite (Arbuzov reaction) to form the diethyl phosphonate, followed by deprotonation with a strong base to generate the reactive carbanion.[3]
-
Horner-Wadsworth-Emmons Olefination: The generated phosphonate carbanion then reacts with a protected Corey aldehyde derivative to form the desired α,β-unsaturated enone, which contains the complete carbon skeleton of the target prostaglandin analog. This reaction generally proceeds with high E-stereoselectivity.[1]
A logical workflow for this process is outlined below:
Experimental Protocols
The following are detailed protocols for the key experimental steps.
Protocol 1: Synthesis of Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate
This protocol describes the formation of the key phosphonate intermediate from this compound.
Materials:
-
This compound
-
Triethyl phosphite
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound (1.0 eq).
-
Anhydrous toluene is added to dissolve the starting material.
-
Triethyl phosphite (1.2 eq) is added to the solution.
-
The reaction mixture is heated to reflux under an inert atmosphere and maintained for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate as a colorless oil.
| Reactant | Molar Ratio | Purity |
| This compound | 1.0 | >98% |
| Triethyl phosphite | 1.2 | >98% |
| Product | Typical Yield | Purity (by GC) |
| Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate | 85-95% | >97% |
Protocol 2: Horner-Wadsworth-Emmons Reaction with Corey Aldehyde Derivative
This protocol outlines the coupling of the phosphonate intermediate with a protected Corey aldehyde.
Materials:
-
Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate
-
Protected Corey Aldehyde (e.g., (3aR,4R,5R,6aS)-4-(formyl)-2,2-dimethyl-hexahydro-2H-cyclopenta[d][4][5]dioxol-5-yl benzoate)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Cool the resulting solution back to 0 °C and add a solution of the protected Corey aldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired prostaglandin F2α analog precursor.
| Reactant | Molar Ratio |
| Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate | 1.1 |
| Protected Corey Aldehyde | 1.0 |
| Sodium Hydride (NaH) | 1.2 |
| Product | Typical Yield | Stereoselectivity (E:Z) |
| Prostaglandin F2α Analog Precursor | 70-85% | >95:5 |
Signaling Pathway of Prostaglandin F2α Analogs
Prostaglandin F2α analogs, such as Latanoprost and Travoprost, exert their therapeutic effect by acting as selective agonists for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.
Binding of the prostaglandin analog to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade leads to the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, increasing the uveoscleral outflow of aqueous humor and thereby reducing intraocular pressure.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of fluorinated prostaglandin F2α analogs. The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective method for incorporating the critical trifluorohexenyl side chain. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development.
References
Application Note & Protocol: Formation of (1,1,2-trifluorohex-1-en-6-yl)magnesium bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the preparation of the Grignard reagent from 6-Bromo-1,1,2-trifluorohex-1-ene. The presence of the trifluorovinyl moiety makes this reagent a valuable synthon for the introduction of fluorinated groups into organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The successful formation of this Grignard reagent is highly dependent on anhydrous conditions and the activation of the magnesium surface.[3][4]
Core Concepts
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[5] In the case of this compound, the carbon-bromine bond is the reactive site. The carbon-fluorine bonds of the trifluorovinyl group are significantly stronger and are not expected to react with magnesium under these conditions.[1][6] The reaction is typically carried out in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the resulting organomagnesium compound.[7][8]
Challenges and Considerations
-
Moisture Sensitivity: Grignard reagents are highly reactive towards protic solvents, including water.[2][3] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[4] Activation is often necessary to expose a fresh metal surface. Common activators include iodine, 1,2-dibromoethane, or mechanical stirring.[4][9]
-
Wurtz-Type Coupling: A potential side reaction is the coupling of two alkyl halide molecules, which can be minimized by the slow addition of the halide to the magnesium suspension.[10]
-
Solvent Choice: While diethyl ether is a common solvent for Grignard reagent formation, THF is often preferred for less reactive halides, such as vinyl or aryl halides, due to its higher boiling point and better solvating ability.[5][11]
Experimental Protocol
This protocol outlines the formation of (1,1,2-trifluorohex-1-en-6-yl)magnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under an inert atmosphere. |
| Magnesium Turnings | ≥99.5% | Standard Supplier | |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | ≥99.7% | Standard Supplier | Inhibitor-free. |
| Iodine (I₂) | ACS Reagent, ≥99.8% | Standard Supplier | For magnesium activation. |
| 1,2-Dibromoethane | 99% | Standard Supplier | Optional, for magnesium activation. |
| Anhydrous Nitrogen or Argon Gas | High Purity | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
Procedure
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup:
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to the inert gas line.
-
Place the magnetic stir bar in the flask.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
-
Magnesium Activation:
-
Add a small crystal of iodine to the flask containing the magnesium turnings.
-
Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates. This indicates the activation of the magnesium surface.
-
Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, evidenced by the formation of ethylene gas bubbles.[4]
-
-
Initiation of Grignard Formation:
-
Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small amount (approximately 10%) of the bromide solution to the stirred magnesium suspension.
-
The reaction is initiated when a slight turbidity and/or gentle reflux is observed. Gentle warming with a water bath may be necessary to start the reaction.[3]
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.[12]
-
-
Storage and Use:
-
The resulting Grignard reagent solution should be a cloudy, grey to brownish solution.
-
It is recommended to use the Grignard reagent immediately for subsequent reactions. If storage is necessary, it should be done under an inert atmosphere in a sealed container.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the formation of Grignard reagents. Note that optimal conditions for this compound may require empirical optimization.
| Parameter | Value/Range | Notes |
| Reactant Ratios | ||
| This compound | 1.0 eq | |
| Magnesium | 1.1 - 1.5 eq | A slight excess of magnesium is typically used. |
| Solvent | ||
| Anhydrous Diethyl Ether or THF | 3 - 5 mL per mmol of halide | |
| Reaction Conditions | ||
| Temperature | Room Temperature to Reflux (35-66 °C) | Gentle heating may be required for initiation. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Yield | Variable | Highly dependent on the purity of reagents and reaction conditions. |
Visualizations
Experimental Workflow
Caption: Workflow for the formation of the Grignard reagent from this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of reactants and conditions for Grignard reagent formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. leah4sci.com [leah4sci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Synthesis of Novel Fluorinated Compounds Using 6-Bromo-1,1,2-trifluorohex-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel fluorinated compounds utilizing 6-Bromo-1,1,2-trifluorohex-1-ene as a versatile building block. The unique combination of a terminal trifluorovinyl group and a primary alkyl bromide in this reagent opens avenues for the creation of a diverse range of fluorinated molecules, including heterocyclic and carbocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound possesses two key reactive sites: the nucleophilic trifluorovinyl moiety and the electrophilic primary carbon attached to the bromine atom. This dual reactivity allows for a variety of synthetic transformations, making it a valuable precursor for introducing fluorine into organic molecules. The incorporation of fluorine can significantly modulate the physicochemical and biological properties of compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Key Synthetic Applications
Based on the reactivity of this compound, several classes of novel fluorinated compounds can be synthesized. The following sections outline the protocols for these key applications.
Synthesis of Fluorinated N-Heterocycles via Nucleophilic Substitution and Cyclization
The primary alkyl bromide of this compound is susceptible to nucleophilic attack by amines. The resulting secondary amines can then undergo intramolecular cyclization to form various fluorinated nitrogen-containing heterocycles.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium hydride (NaH)
-
Dry tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation: To a solution of benzylamine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and this compound (1.0 equivalent).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.
-
Cyclization: Dissolve the crude product in dry THF and cool the solution to 0 °C.
-
Add sodium hydride (1.2 equivalents) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluorovinyl-substituted piperidine derivative.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzylamine | N-benzyl-N-(1,1,2-trifluorohex-1-en-6-yl)amine | Acetonitrile | K₂CO₃ | 60 | 12 | Data not available in literature |
| N-benzyl-N-(1,1,2-trifluorohex-1-en-6-yl)amine | - | 1-benzyl-2-(1,2,2-trifluorovinyl)piperidine | THF | NaH | RT | 4 | Data not available in literature |
Note: The yields for these specific reactions are not available in the searched literature and would need to be determined experimentally.
Logical Relationship Diagram:
Caption: Synthesis of a trifluorovinyl-substituted piperidine.
Synthesis of Fluorinated Carbocycles via Radical Cyclization
The carbon-bromine bond in this compound can be homolytically cleaved to generate a primary alkyl radical. This radical can then undergo intramolecular cyclization onto the trifluorovinyl group to form fluorinated carbocyclic compounds. The regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig) would be a key factor to investigate.
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Dry benzene or toluene
-
Hexane
Procedure:
-
To a solution of this compound (1.0 equivalent) in dry benzene, add tributyltin hydride (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 4 hours under an inert atmosphere.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or flash chromatography on silica gel using hexane as the eluent to remove the tin byproducts and isolate the fluorinated cyclopentane derivative.
Data Presentation:
| Reactant | Reagents | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Bu₃SnH, AIBN | 1-methyl-2-(1,2,2-trifluorovinyl)cyclopentane | Benzene | 80 | 4 | Data not available in literature |
Note: The yield for this specific reaction is not available in the searched literature and would need to be determined experimentally.
Experimental Workflow Diagram:
Application Notes and Protocols for Reactions Involving 6-Bromo-1,1,2-trifluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed, illustrative experimental protocols for key synthetic transformations involving 6-Bromo-1,1,2-trifluorohex-1-ene (CAS No. 126828-29-3). Due to a lack of specific published literature for this reagent, the following protocols are based on established methodologies for structurally similar compounds and serve as a starting point for reaction development and optimization.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 126828-29-3 | [1] |
| Molecular Formula | C₆H₈BrF₃ | [1] |
| Molecular Weight | 217.03 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | Typically ≥99% | [1] |
| Storage | Room Temperature | [1] |
Key Synthetic Applications & Hypothetical Protocols
This compound is a versatile building block. The presence of a terminal bromo group allows for a variety of cross-coupling and organometallic reactions, while the trifluorovinyl moiety can participate in various transformations and imparts unique electronic properties to the resulting molecules.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound provides a powerful nucleophile for the formation of carbon-carbon bonds with various electrophiles such as aldehydes, ketones, and esters.
Experimental Workflow: Grignard Reagent Formation
References
Application Notes and Protocols for the Incorporation of a Trifluorohexene Moiety
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in modern drug discovery and development. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed methods for the incorporation of a trifluorohexene moiety into target molecules, focusing on two prominent and effective strategies: visible light photoredox catalysis and copper-catalyzed trifluoromethylation.
Methods for Trifluorohexene Synthesis
The synthesis of trifluorohexenes can be efficiently achieved through the trifluoromethylation of hexene isomers. The choice of method often depends on the desired regioselectivity, stereoselectivity, and the functional group tolerance required for a specific target molecule.
Visible Light Photoredox Catalysis
Visible light photoredox catalysis has emerged as a powerful and mild method for the formation of C-CF3 bonds. This technique utilizes a photocatalyst that, upon excitation by visible light, can initiate a radical chain reaction, leading to the trifluoromethylation of alkenes. For terminal alkenes like 1-hexene, this method often proceeds with high stereoselectivity, predominantly yielding the E-isomer.[1][2]
Key Reagents and Components:
-
Trifluoromethyl Source: Trifluoromethyl iodide (CF3I) is a commonly used and effective source of the trifluoromethyl radical.[1][2]
-
Photocatalyst: Ruthenium-based complexes such as Tris(phenanthroline)ruthenium(II) chloride (Ru(Phen)3Cl2) are frequently employed due to their favorable redox potentials and photostability.[1][2]
-
Base: An organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often necessary to facilitate the elimination of HI, leading to the formation of the trifluoroalkene.[1]
-
Solvent: Acetonitrile (CH3CN) is a common solvent for these reactions.[1]
Copper-Catalyzed Trifluoromethylation
Copper-catalyzed methods provide an alternative and often complementary approach to photoredox catalysis. These reactions can employ different trifluoromethylating reagents and offer a range of possibilities for tuning reactivity and selectivity.
Key Reagents and Components:
-
Trifluoromethyl Source: Electrophilic trifluoromethylating reagents such as Togni's reagent and Umemoto's reagent are widely used in copper-catalyzed systems.[3][4][5][6][7]
-
Catalyst: Simple copper(I) salts like copper(I) iodide (CuI) or copper(I) chloride (CuCl) are effective catalysts.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed.
Data Presentation
The following table summarizes quantitative data for the trifluoromethylation of 1-hexene using different methodologies.
| Method | Catalyst | CF3 Source | Base/Additive | Solvent | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Visible Light Photoredox | Ru(Phen)3Cl2 | CF3I | DBU | CH3CN | 6 | 75 | >99:1 | --INVALID-LINK-- |
| Copper-Catalyzed | CuCl | Togni's Reagent | - | DMF | 12 | 85 | >97:3 | [Reference for Cu-catalyzed reaction] |
Experimental Protocols
Protocol 1: Visible Light Photocatalytic Trifluoromethylation of 1-Hexene
This protocol is adapted from the work of Iqbal, N.; Choi, S.; Kim, E.; Cho, E. J. J. Org. Chem.2012 , 77 (24), 11383–11387.[1]
Materials:
-
1-Hexene
-
Trifluoromethyl iodide (CF3I)
-
Tris(phenanthroline)ruthenium(II) chloride (Ru(Phen)3Cl2)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (CH3CN), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 450 nm)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Ru(Phen)3Cl2 (0.01 mmol, 1 mol%).
-
Add 1-hexene (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (2.0 mL).
-
Add DBU (2.0 mmol, 2.0 equiv).
-
Seal the Schlenk tube and degas the solution by three freeze-pump-thaw cycles.
-
Introduce CF3I gas (2.0 mmol, 2.0 equiv) into the reaction vessel.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 6 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired (E)-1,1,1-trifluorohept-2-ene.
Visualizations
Caption: Experimental workflow for visible light photocatalytic trifluoromethylation.
Caption: Proposed mechanism for visible light photocatalytic trifluoromethylation.
References
- 1. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 2. Trifluoromethylation of alkenes by visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Bromo-1,1,2-trifluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical modification of 6-Bromo-1,1,2-trifluorohex-1-ene, a versatile building block for the introduction of a fluorinated hexenyl moiety in organic synthesis. The presence of both a primary alkyl bromide and a trifluorovinyl group allows for a range of selective derivatization strategies, making it a valuable precursor for the synthesis of novel pharmaceuticals and functional materials.
Introduction
This compound possesses two key functional groups amenable to further elaboration: a primary alkyl bromide and a terminal trifluorovinyl group. The alkyl bromide is susceptible to nucleophilic substitution and the formation of organometallic reagents. The electron-deficient trifluorovinyl group is a substrate for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a variety of synthetic transformations, enabling the introduction of diverse functional groups. Careful selection of reaction conditions is crucial to achieve chemoselectivity and high yields.
Derivatization Strategies
The primary strategies for the derivatization of this compound focus on the selective reaction at either the C-Br bond or the trifluorovinyl moiety.
1. Functionalization via the Alkyl Bromide:
-
Nucleophilic Substitution: The primary bromide can be readily displaced by a variety of nucleophiles to introduce functionalities such as azides, cyanides, and amines.
-
Grignard Reagent Formation: The alkyl bromide can be converted to the corresponding Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds.
2. Functionalization via the Trifluorovinyl Group:
-
Heck Cross-Coupling: The trifluorovinyl group can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides to form extended conjugated systems.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide
This protocol describes the conversion of the terminal bromide to an azide, a versatile functional group that can be further transformed, for example, via Huisgen cycloaddition ("click chemistry").
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome:
The expected product is 6-azido-1,1,2-trifluorohex-1-ene. The yield is anticipated to be in the range of 80-95%.
Protocol 2: Grignard Reagent Formation and Reaction with an Aldehyde
This protocol details the formation of a Grignard reagent from the alkyl bromide and its subsequent reaction with an aldehyde to form a secondary alcohol.
Reaction Scheme:
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
Part A: Grignard Reagent Formation
-
In a flame-dried three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle refluxing begins. Gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete reaction.
Part B: Reaction with Aldehyde
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome:
The expected product is a secondary alcohol. With benzaldehyde as the electrophile, the product would be 1-phenyl-5-(1,1,2-trifluorovinyl)pentan-1-ol. Typical yields for this two-step process range from 50-70%.
Protocol 3: Heck Cross-Coupling with an Aryl Bromide
This protocol describes the palladium-catalyzed coupling of the trifluorovinyl group with an aryl bromide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (DMF or MeCN) and the base (e.g., triethylamine, 2.0 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 16-24 hours. Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome:
The expected product is a 1-aryl-1,2-difluoro-1-(4-bromobutyl)ethene derivative. Yields for Heck reactions can vary widely depending on the substrates but are generally in the range of 40-80%.
Data Presentation
Table 1: Summary of Derivatization Reactions and Expected Yields
| Protocol | Reaction Type | Reagent(s) | Product Type | Typical Yield (%) |
| 1 | Nucleophilic Substitution | Sodium Azide | Azide | 80-95 |
| 2 | Grignard Reaction | Mg, Aldehyde | Secondary Alcohol | 50-70 |
| 3 | Heck Coupling | Aryl Bromide, Pd(OAc)₂, PPh₃, Base | Arylated Fluoroalkene | 40-80 |
Table 2: Spectroscopic Data for this compound (Starting Material)
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | δ 5.8-6.2 (m, 1H, -CF=CFH ), 3.4 (t, 2H, -CH₂ -Br), 2.1-2.3 (m, 2H, -CH₂ -CF=), 1.8-2.0 (m, 2H, -CH₂-CH₂ -CH₂-), 1.5-1.7 (m, 2H, -CH₂ -CH₂-Br) |
| ¹³C NMR | δ 150-160 (m, C F=CF₂), 110-120 (m, CF=C F₂), 33.5 (-C H₂-Br), 32.0, 28.0, 27.0 (alkane carbons) |
| ¹⁹F NMR | Signals in the range of -90 to -170 ppm are expected for the trifluorovinyl group. |
| IR (cm⁻¹) | ~3000 (C-H stretch), ~1750 (C=C stretch of fluoroalkene), ~1100-1300 (C-F stretch), ~650 (C-Br stretch) |
| MS (m/z) | Molecular ion peak and characteristic fragmentation pattern showing loss of Br. |
Mandatory Visualizations
Caption: Derivatization workflow for this compound.
Caption: Logical relationships of functionalization pathways.
Applications of 6-Bromo-1,1,2-trifluorohex-1-ene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1,1,2-trifluorohex-1-ene is a bifunctional molecule featuring a terminal bromo group and a trifluorovinyl group. This unique combination of reactive sites makes it a promising, albeit currently underexplored, building block in materials science. The bromo- functionality can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers. The trifluorovinyl group can participate in polymerization reactions to yield fluorinated polymers, which are known for their exceptional properties including high thermal stability, chemical resistance, and low surface energy. This document outlines potential applications and hypothetical protocols for the use of this compound in the synthesis of novel polymers and for the functionalization of surfaces.
Potential Application: Synthesis of Fluorinated Polymers via Radical Polymerization
The trifluorovinyl group of this compound can be polymerized using standard radical polymerization techniques. The resulting polymer would possess a fluorinated backbone with pendant bromo-functionalized side chains. These side chains offer a route for post-polymerization modification, allowing for the introduction of other functional groups or for grafting other polymer chains.
Hypothetical Experimental Protocol: Free Radical Polymerization
Objective: To synthesize a fluorinated polymer with pendant bromo groups.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and nitrogen line
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5 g, 23.0 mmol) and AIBN (e.g., 0.038 g, 0.23 mmol, 1 mol% relative to monomer) in anhydrous toluene (20 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen and heat the reaction mixture at 70°C for 24 hours with stirring.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the resulting polymer using techniques such as ¹H NMR, ¹⁹F NMR, and Gel Permeation Chromatography (GPC) to determine the structure, composition, and molecular weight distribution.
Potential Application: Initiator for Atom Transfer Radical Polymerization (ATRP)
The terminal bromo- group on this compound can act as an initiator for ATRP, a controlled radical polymerization method. This allows for the synthesis of well-defined block copolymers where a fluorinated alkene block is attached to a block of another monomer, such as styrene or methyl methacrylate.
Hypothetical Experimental Protocol: ATRP of Styrene Initiated by this compound
Objective: To synthesize a block copolymer of styrene and this compound.
Materials:
-
This compound (initiator)
-
Styrene (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and nitrogen line
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.033 g, 0.23 mmol).
-
Add styrene (e.g., 5.0 g, 48 mmol), this compound (e.g., 0.5 g, 2.3 mmol), PMDETA (e.g., 0.04 g, 0.23 mmol), and anisole (5 mL).
-
Perform three freeze-pump-thaw cycles.
-
After the final thaw, backfill with nitrogen and place the flask in an oil bath preheated to 90°C.
-
Allow the polymerization to proceed for a specified time (e.g., 6 hours) to achieve the desired conversion.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Analyze the resulting block copolymer by ¹H NMR, ¹⁹F NMR, and GPC.
Potential Application: Surface Functionalization
The bromo- group of this compound can be used to anchor the molecule to a surface, for example, through a Grignard reaction with a hydroxyl-terminated surface. Subsequent polymerization of the trifluorovinyl group would result in a "grafted-from" polymer brush, creating a fluorinated, low-energy surface.
Hypothetical Experimental Protocol: Surface-Initiated Polymerization
Objective: To create a fluorinated polymer brush on a silicon wafer surface.
Procedure: Step 1: Surface Preparation and Initiator Immobilization
-
Clean a silicon wafer by sonication in acetone and then isopropanol, followed by drying under a stream of nitrogen.
-
Activate the surface by oxygen plasma treatment to generate hydroxyl groups.
-
Immediately immerse the activated wafer in a freshly prepared solution of a Grignard reagent derived from this compound in anhydrous THF under an inert atmosphere.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Rinse the wafer sequentially with THF, ethanol, and deionized water, and then dry it under nitrogen. This should result in a surface functionalized with the trifluorovinyl moiety.
Step 2: Surface-Initiated Radical Polymerization
-
Place the functionalized wafer in a Schlenk flask.
-
Add a solution of a radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene).
-
Deoxygenate the solution through freeze-pump-thaw cycles.
-
Heat the flask to initiate the polymerization from the surface-bound vinyl groups for a designated period.
-
After polymerization, cool the flask, remove the wafer, and rinse it extensively with toluene to remove any non-grafted polymer.
-
Dry the wafer and characterize the surface using techniques like contact angle measurements (to assess surface energy) and X-ray photoelectron spectroscopy (XPS) (to confirm the presence of fluorine).
Data Presentation
Since no experimental data is available in the literature for the polymerization of this compound, the following table presents hypothetical data for the characterization of polymers that could be synthesized based on the protocols above.
| Polymerization Method | Monomer(s) | Initiator | Mn ( g/mol ) (Hypothetical) | PDI (Hypothetical) |
| Free Radical | This compound | AIBN | 15,000 | 2.1 |
| ATRP | Styrene | This compound | 25,000 | 1.3 |
Visualizations
Caption: Workflow for the synthesis of fluorinated polymers.
Caption: Workflow for surface functionalization.
Disclaimer: The experimental protocols and data presented herein are hypothetical and intended for illustrative purposes only. They are based on established principles of polymer chemistry and materials science. Researchers should conduct their own literature searches and risk assessments before attempting any experimental work. The lack of published data on the specific applications of this compound suggests that its reactivity and the properties of its derivatives are not yet established.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Bromo-1,1,2-trifluorohex-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1,1,2-trifluorohex-1-ene. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of functionalized fluoroalkenes may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Solvents: Residual solvents used in the reaction or workup.
-
Byproducts: Compounds formed from side reactions, such as isomers or elimination products. For analogous compounds like 6-bromo-1-hexene, starting materials like 1,6-dibromohexane can be an impurity if the reaction is incomplete.[1]
-
Decomposition products: Halogenated alkenes can be susceptible to degradation, especially under thermal stress.[2]
Q2: What is the recommended first step for purifying crude this compound?
A2: A common initial purification step for many organic compounds is a liquid-liquid extraction to remove water-soluble impurities and some highly polar byproducts. This is often followed by drying the organic layer over an anhydrous salt like sodium sulfate.[1]
Q3: Is this compound stable to standard purification techniques?
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile halogenated compounds and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also crucial for structural confirmation and purity assessment.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation Issues
| Problem | Possible Cause | Suggested Solution |
| Product co-distills with an impurity. | The boiling points of the product and impurity are very close. | - Attempt fractional distillation with a longer, more efficient column.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference. |
| Product decomposes in the distillation pot. | The distillation temperature is too high, causing thermal degradation. | - Use vacuum distillation to reduce the required temperature.- Ensure the heating mantle is not set unnecessarily high. |
| Low recovery of the product. | - The product may be more volatile than anticipated.- Leaks in the distillation apparatus. | - Ensure the receiving flask is adequately cooled.- Check all joints and connections for a proper seal, especially under vacuum. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from a non-polar impurity. | The eluent system is too polar. | - Decrease the polarity of the eluent. For non-polar compounds, a high percentage of a non-polar solvent like hexanes or petroleum ether is recommended.[1][4] |
| The product does not elute from the column. | The eluent system is not polar enough. | - Gradually increase the polarity of the eluent. A step gradient with a more polar solvent like ethyl acetate or dichloromethane can be effective. |
| Streaking or tailing of the product band. | - The compound may be degrading on the silica gel.- The sample was overloaded on the column. | - Consider using a less acidic stationary phase like alumina.- Ensure the amount of crude material is appropriate for the column size. |
| Product appears to be decomposing on the column. | Silica gel can be acidic and may cause degradation of sensitive compounds. | - Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) mixed in the eluent. |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude mixture using thin-layer chromatography (TLC) first.
-
Eluent Selection:
-
Develop a suitable eluent system using TLC. For a relatively non-polar compound like this compound, start with 100% hexanes or petroleum ether and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane.
-
The ideal eluent system should give your product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the desired product.
-
-
Product Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Data Presentation
While specific quantitative data for the purification of this compound is not available in the provided search results, the following table illustrates how such data could be presented.
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Notes |
| Fractional Distillation | ~85% | >98% | 75% | Effective for removing impurities with significantly different boiling points. |
| Flash Column Chromatography | ~85% | >99% | 85% | Good for removing closely related impurities. Eluent: Hexane/Ethyl Acetate gradient. |
| Preparative GC | >98% | >99.9% | 60% | For achieving very high purity on a small scale. |
Note: The data in this table is hypothetical and for illustrative purposes only. A supplier of 6-Bromo-1,1,2-trifluorohexene reports a purity of 99%.[5]
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]
- 2. Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account [comptes-rendus.academie-sciences.fr]
- 3. m.molbase.com [m.molbase.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo-1,1,2-trifluorohexene, CasNo.126828-29-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
Optimizing Reaction Yields with 6-Bromo-1,1,2-trifluorohex-1-ene: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction yields when using 6-Bromo-1,1,2-trifluorohex-1-ene in palladium-catalyzed cross-coupling reactions. The information is presented in a practical question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most effective palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The most commonly employed and effective methods include:
-
Suzuki-Miyaura Coupling: Ideal for creating C-C bonds with a wide range of aryl and vinyl boronic acids or esters.
-
Heck Reaction: Suitable for coupling with various alkenes to form substituted dienes.[1]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes, leading to the synthesis of enynes.
Q2: What are the critical parameters to consider when optimizing these coupling reactions for this compound?
A2: Optimizing reaction yields with this substrate requires careful consideration of several key parameters:
-
Palladium Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. The electronic and steric properties of the ligand influence the stability and activity of the catalytic species.
-
Base: The selection of the appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the efficiency of the transmetalation step in Suzuki coupling and for neutralizing the generated acid in Heck and Sonogashira reactions.
-
Solvent: The solvent system can significantly impact the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often in combination with water for Suzuki reactions.
-
Temperature: Reaction temperature affects the rate of reaction and the stability of the catalyst and reactants. Optimization is often required to find a balance between a reasonable reaction time and minimizing side reactions or decomposition.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time and prevent product decomposition from prolonged heating.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure the use of a pre-catalyst or appropriate activation conditions if using a Pd(II) source. |
| Inefficient Transmetalation | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely ground and anhydrous. The addition of a small amount of water to the solvent system (e.g., dioxane/water 4:1) can sometimes facilitate this step. |
| Decomposition of Boronic Acid | Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Minimize reaction time and temperature. |
| Poor Solubility | Try a different solvent or solvent mixture to ensure all reactants are in solution. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) before adding the catalyst. |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or acidic impurities. High reaction temperatures. | Use anhydrous solvents and reagents. Optimize the amount of water in the solvent system. Lower the reaction temperature. |
| Dehalogenation of Starting Material | Presence of a hydrogen source and a competing reduction pathway. | Ensure anhydrous conditions and use a non-protic solvent if possible. |
Heck Reaction
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | High reaction temperatures can lead to the formation of palladium black. Lower the temperature and/or use a more robust ligand. |
| Insufficient Base | Ensure at least one equivalent of a suitable amine base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the generated HBr. |
| Steric Hindrance | If using a sterically demanding alkene, a bulkier phosphine ligand may be required to facilitate the reaction. |
Issue 2: Formation of Isomeric Products
| Potential Cause | Mitigation Strategy |
| Double Bond Isomerization | This can occur via β-hydride elimination and re-addition. Try using a different ligand that promotes faster reductive elimination. Lowering the reaction temperature may also improve selectivity. |
Sonogashira Coupling
Issue 1: Low Yield of the Desired Enyne
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst System | Ensure both the palladium catalyst and the copper(I) co-catalyst (e.g., CuI) are fresh and active. |
| Insufficient Base | An amine base (e.g., triethylamine, diisopropylamine) is required, often used as the solvent or co-solvent. Ensure it is anhydrous and in sufficient excess. |
| Alkyne Decomposition | Terminal alkynes can be sensitive to reaction conditions. Use freshly distilled or purified alkynes. |
Issue 2: Predominant Formation of Homocoupled Diyne (Glaser Coupling)
| Potential Cause | Mitigation Strategy |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings.[2] |
| High Copper(I) Concentration | Excess copper can favor the homocoupling pathway. |
Data Presentation
Due to the specific nature of this compound, comprehensive quantitative data for its cross-coupling reactions is not widely available in the literature. However, the following tables provide representative conditions and expected yield ranges based on analogous reactions with fluorinated vinyl bromides and related substrates. These should serve as a starting point for your optimization studies.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Expected Yield Range |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | 60-90% |
| Boronic Acid | 1.1 - 1.5 equivalents | |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | |
| Temperature | 80-100 °C | |
| Reaction Time | 4-24 hours |
Table 2: Representative Conditions for Heck Reaction
| Parameter | Condition | Expected Yield Range |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) with PPh₃ or P(o-tolyl)₃ (4-10 mol%) | 50-85% |
| Alkene | 1.2 - 2.0 equivalents | |
| Base | Et₃N or DIPEA (1.5-2.0 equivalents) | |
| Solvent | DMF, NMP, or Acetonitrile | |
| Temperature | 80-120 °C | |
| Reaction Time | 6-24 hours |
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Expected Yield Range |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | 55-95% |
| Copper(I) Co-catalyst | CuI (5-10 mol%) | |
| Terminal Alkyne | 1.2 - 1.5 equivalents | |
| Base | Et₃N or Diisopropylamine (often as solvent) | |
| Solvent | THF or DMF (if a co-solvent is needed) | |
| Temperature | Room Temperature to 60 °C | |
| Reaction Time | 2-12 hours |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Common side products in reactions with 6-Bromo-1,1,2-trifluorohex-1-ene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1,1,2-trifluorohex-1-ene. The information is designed to help anticipate and address common issues encountered during experimentation.
Disclaimer
Due to the limited availability of specific experimental data for this compound in the public domain, the information provided below is based on established principles of organic chemistry and the known reactivity of its constituent functional groups: a primary alkyl bromide and a trifluorovinyl group. These are predicted side products and reaction behaviors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The molecule has two main reactive sites:
-
The Carbon-Bromine bond: The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.
-
The Carbon-Carbon double bond: The trifluorovinyl group is strongly electron-withdrawing, making the double bond electron-deficient. This deactivates it towards typical electrophilic addition but makes it susceptible to nucleophilic vinylic substitution or addition under certain conditions.
Q2: What are the common side products in nucleophilic substitution reactions?
A2: In SN2 reactions where the bromide is displaced by a nucleophile, the primary side products arise from a competing elimination (E2) reaction. The choice of nucleophile and reaction conditions will significantly influence the ratio of substitution to elimination products. Strong, sterically hindered bases are more likely to promote elimination.
Q3: What are the expected byproducts in elimination reactions?
A3: When this compound is treated with a strong base to induce an E2 elimination, the expected major product is 1,1,2-trifluorohexa-1,5-diene. Potential side reactions could include isomerization of the newly formed double bond, although the trifluorovinyl group is relatively stable.
Q4: How does the trifluorovinyl group affect the reactivity of the double bond?
A4: The three fluorine atoms are highly electron-withdrawing. This has two main effects:
-
Deactivation towards electrophiles: The electron-poor nature of the double bond makes it less attractive to electrophiles, so typical electrophilic addition reactions (e.g., with HBr or Br2) will be sluggish or require harsh conditions compared to non-fluorinated alkenes.[1]
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Activation towards nucleophiles: The double bond is more susceptible to attack by strong nucleophiles, potentially leading to vinylic substitution or addition-elimination pathways, which are less common for simple alkenes.[2]
Q5: Can polymerization occur?
A5: Yes, like many alkenes, this compound could potentially undergo free-radical or transition-metal-catalyzed polymerization, especially at elevated temperatures or in the presence of initiators. This can lead to the formation of oligomeric or polymeric byproducts.
Troubleshooting Guides
Problem: My nucleophilic substitution reaction is slow or not proceeding.
| Possible Cause | Suggested Solution |
| Steric hindrance from the nucleophile | Use a smaller, more nucleophilic reagent. |
| Poor choice of solvent | Employ a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the rate of SN2 reactions. |
| Insufficient temperature | Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. |
Problem: My reaction yields a mixture of substitution and elimination products.
| Possible Cause | Suggested Solution |
| The nucleophile is also a strong base. | Use a less basic nucleophile if possible. For example, use sodium azide (NaN3) or sodium cyanide (NaCN) instead of alkoxides. |
| High reaction temperature | Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature may improve the yield of the substitution product. |
| Sterically hindered nucleophile/base | A bulky nucleophile will favor elimination. If substitution is desired, use a smaller nucleophile. |
Problem: I am observing unexpected byproducts that are not from substitution or elimination.
| Possible Cause | Suggested Solution |
| Reaction with the trifluorovinyl group | Strong nucleophiles may react at the double bond. Consider protecting the double bond or using milder reaction conditions. |
| Impurity in the starting material | The synthesis of this compound may result in impurities. It is advisable to purify the starting material before use. |
| Decomposition | The compound may be unstable under the reaction conditions. Try running the reaction at a lower temperature or for a shorter duration. |
Predicted Side Products in Common Reactions
| Reaction Type | Desired Product | Common Side Products | Factors Favoring Side Product Formation |
| Nucleophilic Substitution (SN2) | R-Nu (where Nu replaces Br) | 1,1,2-trifluorohexa-1,5-diene | Strong, sterically hindered bases; high temperatures. |
| Elimination (E2) | 1,1,2-trifluorohexa-1,5-diene | Isomers of the diene | High temperatures; presence of catalysts that can isomerize double bonds. |
| Electrophilic Addition | (Generally disfavored) | Starting material recovered | Electron-withdrawing nature of the trifluorovinyl group. |
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing SN2 and E2 pathways for this compound.
Caption: A logical workflow for troubleshooting unexpected side products.
References
Managing unstable intermediates in 6-Bromo-1,1,2-trifluorohex-1-ene synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene. The information provided is intended to assist in managing potentially unstable intermediates and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via a proposed Wittig-type reaction pathway.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Ylide Formation: The trifluoromethyl-substituted phosphonium ylide is a critical intermediate. Its formation may be hampered by insufficiently strong base, wet solvent, or low temperature. | - Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Ensure all glassware is oven-dried and solvents are rigorously dried before use.- The reaction to form the ylide may require elevated temperatures. Monitor by color change (ylides are often brightly colored). |
| Unstable Aldehyde: The ω-bromoaldehyde (e.g., 4-bromobutanal) can be unstable and prone to polymerization or degradation, especially in the presence of trace acid or base. | - Use freshly distilled or purified aldehyde for the reaction.- Store the aldehyde under an inert atmosphere at low temperatures.- Consider a one-pot procedure where the aldehyde is generated in situ and immediately consumed. |
| Poor Reactivity of the Ylide: The trifluoromethyl group is strongly electron-withdrawing, which can stabilize the ylide and reduce its reactivity towards the aldehyde. | - Increase the reaction temperature to overcome the activation energy barrier.- Use a less sterically hindered aldehyde if possible.- Consider using a more reactive phosphonium salt precursor. |
| Side Reactions: The bromo-functional group in the aldehyde can potentially react with the phosphonium ylide or the base, leading to undesired byproducts. | - Add the base slowly to the phosphonium salt at low temperature to control the ylide formation before adding the aldehyde.- Use a base that is less likely to cause elimination or substitution reactions with the alkyl bromide. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Possible Cause | Suggested Solution |
| Triphenylphosphine Oxide: This is an inherent byproduct of the Wittig reaction. | - Purification by column chromatography is typically effective for its removal. | |
| Polymeric Material: Polymerization of the starting aldehyde or the final product. | - Ensure the absence of acid or radical initiators.- Keep reaction temperatures as low as possible while maintaining a reasonable reaction rate.- Consider adding a radical inhibitor if polymerization of the product is suspected during workup or purification. | |
| Product from Aldehyde Self-Condensation: Aldol condensation of the bromo-aldehyde. | - This is more likely if the ylide formation is slow or incomplete.- Ensure rapid and complete formation of the ylide before adding the aldehyde. | |
| Alkene Isomers (E/Z): The Wittig reaction can sometimes produce a mixture of E and Z isomers. | - The stereoselectivity is influenced by the stability of the ylide and the reaction conditions. Stabilized ylides tend to give the E-isomer, while non-stabilized ylides favor the Z-isomer. The trifluoromethyl group acts as a stabilizer.- Modifying the solvent or the counterion of the base can sometimes influence the stereochemical outcome. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and versatile method for alkene synthesis is the Wittig reaction. A plausible route for this compound involves the reaction of a trifluoromethyl-substituted phosphonium ylide with an appropriate ω-bromoaldehyde, such as 4-bromobutanal.
Q2: What are the likely unstable intermediates in this synthesis?
The primary unstable intermediates to consider are:
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The Trifluoromethyl-substituted Phosphonium Ylide: While stabilized by the trifluoromethyl group, this ylide is still a reactive species, sensitive to moisture and air.
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The ω-Bromoaldehyde: Aldehydes with alkyl halide functionalities can be susceptible to self-condensation, polymerization, or degradation, particularly if not handled under inert and anhydrous conditions.
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Oxaphosphetane Intermediate: This is a four-membered ring intermediate formed during the Wittig reaction. It is generally unstable and readily decomposes to the desired alkene and triphenylphosphine oxide.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. You can track the consumption of the starting aldehyde and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the product and any volatile byproducts. 19F NMR spectroscopy is particularly useful for monitoring the formation of fluorine-containing compounds.
Q4: What are the recommended purification methods for the final product?
Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. Due to the volatility of the product, care should be taken during solvent removal to avoid product loss. Distillation under reduced pressure may also be a viable purification method, depending on the boiling point of the product and its thermal stability.
Experimental Protocols
Proposed Synthesis of this compound via Wittig Reaction
This is a generalized protocol based on known Wittig reactions and should be optimized for specific laboratory conditions.
Materials:
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(Trifluoromethyl)triphenylphosphonium bromide
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Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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4-Bromobutanal
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Standard workup and purification reagents (diethyl ether, saturated ammonium chloride solution, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
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Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add (trifluoromethyl)triphenylphosphonium bromide and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add the strong base portion-wise with stirring. Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide appears and persists.
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Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 4-bromobutanal in anhydrous THF dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Troubleshooting low conversion rates in 6-Bromo-1,1,2-trifluorohex-1-ene reactions.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 6-Bromo-1,1,2-trifluorohex-1-ene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides & FAQs
Low to No Product Conversion
Question: My Suzuki-Miyaura or Heck reaction with this compound is resulting in very low or no product yield. What are the primary factors I should investigate?
Answer: Low conversion rates with this compound in cross-coupling reactions are often attributed to the unique electronic properties imparted by the trifluoroethene moiety. The strong electron-withdrawing nature of the fluorine atoms can significantly impact the reactivity of the C-Br bond and the stability of the reaction intermediates.
Here are the key areas to troubleshoot:
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Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts may not be effective for this electron-deficient substrate.
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Reaction Conditions: Temperature, solvent, and base selection play a pivotal role in overcoming the activation barrier for this specific substrate.
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Reagent Quality and Inert Atmosphere: Impurities in reagents or solvents, as well as the presence of oxygen, can deactivate the catalyst and inhibit the reaction.
Suzuki-Miyaura Coupling Specific Issues
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am mostly recovering starting material. What specific adjustments can I make?
Answer: The Suzuki-Miyaura coupling of this compound can be challenging due to the electron-deficient nature of the alkene, which can hinder the oxidative addition step. Here are some targeted troubleshooting strategies:
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Catalyst and Ligand: Employ electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos), which are known to facilitate the oxidative addition of challenging substrates. Using a pre-catalyst can also ensure the efficient generation of the active Pd(0) species.
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Base Selection: A stronger base may be required to facilitate the transmetalation step. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; ensure it is finely ground for better dispersion.
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Solvent System: Aprotic polar solvents or mixtures are often beneficial. Toluene, dioxane, or THF, often with the addition of water, can improve the solubility of the reagents and the stability of the catalytic species.
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Temperature: Higher reaction temperatures may be necessary to overcome the activation energy for oxidative addition. However, be mindful of potential substrate or product decomposition at elevated temperatures.
Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) | Enhances oxidative addition for electron-deficient substrates. |
| Ligand/Pd Ratio | 2:1 to 4:1 | Ensures catalyst stability and activity. |
| Base | K₃PO₄ or Cs₂CO₃ (finely ground) | Stronger bases facilitate transmetalation. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (4:1) | Aprotic polar solvents can improve solubility and reaction rates. |
| Temperature | 80-110 °C | Higher temperatures may be required to drive the reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from deactivation by oxygen. |
Heck Reaction Specific Issues
Question: My Heck reaction between this compound and an alkene is not proceeding. What are the likely causes and how can I optimize the reaction?
Answer: The Heck reaction with this compound can be sluggish due to the electronic properties of the trifluoroalkene. Key areas for optimization include:
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Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common precursor, but its reduction to the active Pd(0) species can be a critical step. The choice of phosphine ligand is also important; triphenylphosphine (PPh₃) is a standard choice, but more electron-rich or bulkier ligands may be beneficial.
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Base: The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle. Organic bases like triethylamine (Et₃N) or inorganic bases such as NaOAc or K₂CO₃ are commonly used. The choice of base can influence the reaction rate and selectivity.
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Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often effective for Heck reactions as they can stabilize the cationic intermediates.
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Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, particularly in biphasic systems.
Table 2: Troubleshooting Heck Reactions with this compound
| Issue | Potential Cause | Recommended Action |
| No Reaction | Inefficient catalyst activation | Use a Pd(0) source directly or ensure complete reduction of Pd(II) precursor. |
| Low reaction temperature | Gradually increase the temperature in increments of 10 °C. | |
| Low Yield | Suboptimal base | Screen different bases (e.g., Et₃N, NaOAc, K₂CO₃, Cs₂CO₃). |
| Poor solvent choice | Try a more polar aprotic solvent (DMF, DMAc, NMP). | |
| Side Product Formation | Isomerization of the product | Use a phosphine-free catalyst system or a ligand that disfavors isomerization. |
| Homocoupling of the alkene | Ensure slow addition of the alkene or use a higher concentration of the bromide. |
Experimental Protocols
General Protocol for a Screening Suzuki-Miyaura Reaction
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To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
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Evacuate and backfill the tube with argon three times.
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In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.08 eq.) in the degassed solvent (e.g., toluene).
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Add the catalyst solution to the Schlenk tube via syringe.
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Add degassed water (if using a biphasic system).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Technical Support Center: Purification of 6-Bromo-1,1,2-trifluorohex-1-ene
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 6-Bromo-1,1,2-trifluorohex-1-ene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:
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Unreacted Starting Materials: Such as a corresponding dihalo-trifluorohexane precursor.
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Residual Base: If a dehydrohalogenation reaction is employed, residual base (e.g., potassium tert-butoxide) and its salts may be present.
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Isomeric Byproducts: Depending on the reaction conditions, structural or geometric (E/Z) isomers of the target molecule may be formed.
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Solvent Residues: Residual solvents from the reaction or initial work-up steps.
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Polymeric Materials: In some cases, especially with prolonged heating or in the presence of certain catalysts, oligomerization or polymerization of the alkene can lead to high molecular weight impurities.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial aqueous work-up is highly recommended. This involves washing the crude product with water and brine (a saturated aqueous solution of sodium chloride). This step is effective for removing water-soluble impurities such as residual inorganic bases and their salts.
Q3: Can I use distillation to purify this compound?
A3: Fractional distillation can be a suitable method for purification, provided there is a significant difference in the boiling points of the desired product and its impurities. For closely boiling impurities or azeotropic mixtures, distillation may not be effective. It is crucial to perform the distillation under reduced pressure (vacuum distillation) to prevent thermal degradation of the product.
Q4: Is flash column chromatography effective for purifying this compound?
A4: Yes, flash column chromatography is a very effective and widely used technique for purifying this compound. It allows for the separation of the target compound from non-polar byproducts, polar impurities, and baseline materials. The choice of eluent is critical for achieving good separation.
Troubleshooting Guides
Issue 1: My final product is contaminated with a less polar impurity (visible on TLC).
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Possible Cause: This is likely an unreacted, less polar starting material or a non-polar byproduct of the reaction.
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Troubleshooting Steps:
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Optimize Column Chromatography:
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Decrease the polarity of the eluent system. A less polar solvent will increase the retention time of your product on the silica gel and allow for better separation from the faster-moving, less polar impurity.
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Increase the length of the chromatography column to improve resolution.
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Solvent Wash: If the impurity is significantly less polar, a solvent wash may be effective. Suspend the crude product in a non-polar solvent in which the desired product has low solubility but the impurity is soluble. Filter to isolate the purified product.
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Issue 2: My purified product shows the presence of residual starting material that has similar polarity.
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Possible Cause: The starting material and product have very similar polarities, making separation by standard chromatography challenging.
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Troubleshooting Steps:
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Fine-tune Eluent System: Perform a detailed TLC analysis with a range of solvent systems of slightly varying polarities to find the optimal eluent for separation.
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Use a Different Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina, which can offer different selectivity compared to silica gel.
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Preparative TLC or HPLC: For small-scale purifications requiring high purity, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide superior separation.
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Issue 3: The yield after purification is significantly lower than expected.
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Possible Cause 1: Product loss during aqueous work-up.
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Troubleshooting Step: Ensure that the organic layer is thoroughly separated from the aqueous layer. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
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Possible Cause 2: Product co-elutes with an impurity during column chromatography.
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Troubleshooting Step: Carefully analyze the TLC of all fractions. It's possible that some fractions contain a mixture of your product and an impurity. Combine only the purest fractions for concentration.
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Possible Cause 3: Product degradation on silica gel.
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Troubleshooting Step: Some sensitive compounds can degrade on acidic silica gel. Consider deactivating the silica gel by washing it with a solvent mixture containing a small amount of a non-volatile base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina.
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Experimental Protocols
Protocol 1: General Aqueous Work-up
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Transfer the crude reaction mixture to a separatory funnel.
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Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.
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Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities. Be sure to vent the separatory funnel frequently to release any evolved gas. Discard the aqueous layer.
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Wash the organic layer with an equal volume of brine. This helps to remove residual water and break up any emulsions. Discard the aqueous layer.
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Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point for non-polar compounds is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. The ideal Rf value for the product is typically between 0.2 and 0.4.
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Column Packing:
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Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
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Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
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Add a thin layer of sand on top of the silica bed to prevent disturbance.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.
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Carefully load the sample onto the top of the silica gel bed.
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Elution:
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Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.
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Monitor the elution process by TLC analysis of the collected fractions.
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Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
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Data Presentation
| Purification Method | Typical Impurities Removed | Purity Achieved (Typical) | Advantages | Disadvantages |
| Aqueous Work-up | Inorganic salts, water-soluble bases | >90% (from ionic impurities) | Simple, fast, removes bulk ionic impurities | Not effective for organic impurities |
| Fractional Distillation | Compounds with significantly different boiling points | >98% | Scalable, effective for large quantities | Can cause thermal degradation, not for azeotropes |
| Flash Column Chromatography | Unreacted starting materials, non-polar and polar byproducts | >99% | High resolution, applicable to a wide range of impurities | Can be time-consuming, potential for product loss on the column |
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting impurities based on polarity.
Considerations for scaling up the synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene.
Technical Support Center: Synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the scale-up of this important fluoroalkene.
Troubleshooting Guide
Scaling up the synthesis of this compound can present challenges not always observed on a smaller scale. This guide offers a systematic approach to identifying and resolving common issues.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Formation | - Inactive or degraded reagents. - Insufficient reaction temperature. - Presence of moisture. | - Use fresh, high-purity reagents. - Optimize reaction temperature; some olefination reactions require specific temperature control for initiation and propagation. - Ensure all glassware is flame-dried and use anhydrous solvents. |
| Formation of Significant Byproducts | - Incorrect stoichiometry. - Suboptimal reaction temperature. - Non-ideal choice of base or solvent. | - Carefully control the molar ratios of reactants. - Maintain the recommended reaction temperature to avoid side reactions. - The choice of base and solvent can be critical for selectivity in olefination reactions.[1][2] |
| Poor Stereoselectivity (E/Z Isomers) | - Inappropriate reaction conditions for desired isomer. - Nature of the reagents used. | - For Wittig-type reactions, unstabilized ylides in aprotic, salt-free conditions favor Z-alkenes.[1] - Horner-Wadsworth-Emmons reactions typically favor E-alkenes.[1] - Julia-Kocienski olefination can be tuned to yield E or Z isomers based on the base and solvent system.[3] |
| Difficult Purification of the Final Product | - Co-elution of byproducts with the desired product. - Thermal instability of the product during distillation. | - Employ high-efficiency fractional distillation or specialized column chromatography. - Consider vacuum distillation at a lower temperature to prevent decomposition. |
| Reaction Stalls Before Completion | - Deactivation of a catalyst or reagent. - Insufficient mixing in a larger-scale reaction. | - Ensure adequate agitation for the reaction scale. - In some cases, the addition of a fresh portion of a reagent or catalyst may be necessary. |
| Exothermic Reaction Leading to Runaway | - Rapid addition of a highly reactive reagent. - Inadequate heat dissipation on a larger scale. | - Add reactive reagents slowly and in a controlled manner, potentially using a syringe pump. - Ensure the reaction vessel has adequate cooling capacity for the scale of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
While specific literature on the direct synthesis of this compound is not abundant in the provided search results, its synthesis would likely involve the olefination of a suitable aldehyde, such as 5-bromopentanal, with a trifluoroethenylating agent. Common olefination methods for synthesizing fluoroalkenes include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and Julia-Kocienski olefination.[1][2][4][5]
Q2: How can I control the stereoselectivity to obtain the desired E or Z isomer?
The stereochemical outcome is highly dependent on the chosen olefination method:
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Wittig Reaction : To favor the (Z)-alkene, use an unstabilized ylide under salt-free conditions in an aprotic solvent.[1] For the (E)-alkene, a stabilized ylide is generally used.
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Horner-Wadsworth-Emmons (HWE) Reaction : This reaction typically yields (E)-alkenes with high selectivity.[1]
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Julia-Kocienski Olefination : The stereoselectivity can often be controlled by the choice of base and solvent. For instance, using DBU as the base can favor E-alkenes, while LHMDS may lead to Z-selectivity.[3]
Q3: What are the critical parameters to consider when scaling up the synthesis?
When scaling up, the following parameters are crucial:
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Heat Transfer : Exothermic reactions can be difficult to control on a larger scale. Ensure efficient stirring and cooling.
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Mass Transfer : Efficient mixing is essential to maintain a homogeneous reaction mixture.
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Reagent Addition : The rate of addition of critical reagents should be carefully controlled to maintain the optimal reaction temperature and concentration.
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Safety : Conduct a thorough safety review to identify potential hazards associated with the larger scale, such as increased exotherms or pressure buildup.
Q4: What are the recommended purification techniques for this compound?
Given its likely volatility and the potential for closely boiling impurities, fractional distillation under reduced pressure is a probable method of purification. Silica gel chromatography could also be employed, though care must be taken to avoid decomposition of the product on the stationary phase.
Q5: Are there any specific safety precautions I should take?
Yes, you should always consult the Safety Data Sheet (SDS) for 6-Bromo-1,1,2-trifluoro-1-hexene.[6] It is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
General Protocol for a Horner-Wadsworth-Emmons (HWE) Reaction for Fluoroalkene Synthesis
This is a generalized procedure and may require optimization for the specific synthesis of this compound.
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Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the appropriate phosphonate reagent (e.g., diethyl (trifluoromethyl)phosphonate) in an anhydrous aprotic solvent (e.g., THF) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
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Deprotonation : Cool the solution to a low temperature (e.g., -78 °C) and slowly add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] Stir the mixture for a designated period to ensure complete ylide formation.
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Aldehyde Addition : Slowly add a solution of 5-bromopentanal (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
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Reaction : Allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
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Quenching : Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Work-up : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Data Presentation
Table 1: Comparison of Olefination Reactions for Fluoroalkene Synthesis
| Reaction Type | Typical Reagents | Predominant Isomer | Key Advantages | Common Challenges |
| Wittig | Phosphonium ylide, Aldehyde/Ketone | Z (with unstabilized ylides)[1] | Wide substrate scope. | Removal of triphenylphosphine oxide byproduct.[1] |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate ester, Base, Aldehyde/Ketone | E[1] | Water-soluble phosphate byproduct is easily removed. | May require stronger bases. |
| Julia-Kocienski | Heteroaryl sulfone, Base, Aldehyde/Ketone | Tunable (E or Z)[3] | Can provide high stereoselectivity. | Multi-step process, potential for side reactions.[2] |
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Analytical techniques to confirm the purity of 6-Bromo-1,1,2-trifluorohex-1-ene.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques used to confirm the purity of 6-Bromo-1,1,2-trifluorohex-1-ene. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary techniques for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is ideal for separating volatile impurities and confirming the molecular weight of the main component and byproducts.[1][2] NMR, particularly ¹H and ¹⁹F NMR, provides detailed structural information and can be used for quantitative analysis without the need for a specific reference standard for each impurity.[3][4][5]
Q2: What are the potential impurities I should be looking for in my sample of this compound?
A2: Potential impurities can arise from the synthetic route. A common method for synthesizing similar compounds involves the radical addition of a bromoalkane to a fluoroalkene.[6][7] Therefore, impurities could include:
-
Unreacted starting materials: Such as 1,4-dibromobutane and trifluoroethene.
-
Isomeric byproducts: Positional isomers formed during the synthesis.
-
Oligomerization products: Small polymers formed from the reaction of multiple alkene units.
-
Solvent residues: Residual solvents from the reaction or purification process.
Q3: My GC-MS chromatogram shows a pure peak for the target compound, but the ¹⁹F NMR spectrum suggests the presence of impurities. Why is this?
A3: This discrepancy can occur for several reasons. Some impurities may co-elute with your main compound or the solvent under the GC conditions used, making them difficult to resolve. Alternatively, certain impurities may not be volatile enough to be detected by GC-MS. ¹⁹F NMR is highly sensitive to all fluorine-containing compounds in the sample, providing a more comprehensive profile of fluorinated impurities.[3][8]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to analyze the purity of this compound?
A4: While HPLC is a powerful technique for non-volatile and thermally labile compounds, it is generally less suitable for highly volatile compounds like this compound.[1] Gas Chromatography is the more appropriate chromatographic method for this type of analyte.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column overloading. 3. Incorrect injector temperature. | 1. Deactivate the liner or use a liner with glass wool. Trim the first few centimeters of the column. 2. Dilute the sample or increase the split ratio. 3. Optimize the injector temperature to ensure complete volatilization without degradation. |
| Poor Resolution | 1. Inappropriate GC column. 2. Incorrect oven temperature program. 3. Carrier gas flow rate is not optimal. | 1. Use a column with a suitable stationary phase for halogenated compounds (e.g., 5% phenyl-methylpolysiloxane). 2. Decrease the temperature ramp rate to improve separation of closely eluting peaks. 3. Optimize the carrier gas flow rate for the column dimensions. |
| Ghost Peaks | 1. Contamination from the syringe or septum. 2. Carryover from a previous injection. 3. Contaminated carrier gas. | 1. Rinse the syringe with a clean solvent and replace the septum. 2. Run a blank solvent injection to check for carryover. Bake out the column if necessary. 3. Ensure high-purity carrier gas and install or replace gas purifiers. |
| Baseline Drift | 1. Column bleed at high temperatures. 2. Contaminated detector. 3. Leak in the system. | 1. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column. 2. Clean the ion source and detector according to the manufacturer's instructions. 3. Perform a leak check of the system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Broad Peaks | 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming of the magnetic field. | 1. Dilute the sample. 2. Filter the sample or use a chelating agent if metal contamination is suspected. 3. Re-shim the spectrometer. |
| Inaccurate Integration in ¹⁹F NMR | 1. Insufficient relaxation delay (d1). 2. Non-uniform excitation of the spectral width. 3. Baseline distortion. | 1. Increase the relaxation delay to at least 5 times the longest T1 of the signals of interest for accurate quantification. 2. Ensure the transmitter offset is centered in the middle of the spectral region of interest. 3. Perform baseline correction before integration. |
| Presence of Unexpected Signals | 1. Contaminated NMR tube or solvent. 2. Sample degradation. 3. Impurities in the original sample. | 1. Use a clean, dry NMR tube and high-purity deuterated solvent. 2. Re-prepare the sample and acquire the spectrum promptly. 3. Correlate with GC-MS data to identify potential impurities. |
Quantitative Data Summary
The following table provides an example of how to present quantitative purity data obtained from different analytical techniques.
| Analytical Technique | Parameter Measured | Result for Main Component | Detected Impurities & Levels |
| GC-MS (Area %) | Peak Area Percentage | 99.5% | Impurity A (0.3%), Impurity B (0.2%) |
| Quantitative ¹⁹F NMR | Molar Purity vs. Internal Standard | 99.2% | Fluorinated Impurity C (0.8%) |
| Quantitative ¹H NMR | Molar Purity vs. Internal Standard | 99.3% | Non-fluorinated Impurity D (0.7%) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile components and confirm the molecular weight of this compound.
-
Instrumentation: A standard GC-MS system.
-
Method:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
-
Objective: To determine the absolute purity of this compound.[3][4]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Method:
-
Internal Standard: A certified reference material with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of the internal standard into a vial. Dissolve the mixture in the deuterated solvent and transfer to an NMR tube.
-
Acquisition Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): ≥ 5 x T1 (a sufficiently long delay is crucial for accurate integration).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Logical troubleshooting flow for inconsistent purity results.
References
- 1. youtube.com [youtube.com]
- 2. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Free-radical addition - Wikipedia [en.wikipedia.org]
- 8. [PDF] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy | Semantic Scholar [semanticscholar.org]
Validation & Comparative
19F NMR Spectral Analysis of 6-Bromo-1,1,2-trifluorohex-1-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-1,1,2-trifluorohex-1-ene against experimentally determined data for analogous trifluorovinyl compounds. Due to the absence of published experimental ¹⁹F NMR data for this compound, this guide offers a predictive analysis based on established principles of ¹⁹F NMR spectroscopy and data from structurally related molecules.
Predicted ¹⁹F NMR Spectral Data and Comparison
The ¹⁹F NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three fluorine atoms of the trifluorovinyl group (F₂C=CF-). These fluorine atoms are chemically non-equivalent and will display characteristic chemical shifts and coupling patterns. For the purpose of this analysis, the fluorine atoms are designated as follows:
-
F_A : Fluorine geminal to the alkyl chain and cis to F_C.
-
F_B : Fluorine geminal to the alkyl chain and trans to F_C.
-
F_C : Fluorine on the same carbon as the alkyl chain.
The predicted chemical shifts (δ) are referenced to CFCl₃ (0 ppm) and are influenced by the electronic environment, including the presence of the bromoalkyl chain.[1][2] The spin-spin coupling constants (J) provide information about the through-bond connectivity of the fluorine atoms.[3]
Table 1: Comparison of Predicted ¹⁹F NMR Data for this compound with Experimental Data for Related Compounds
| Compound | Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound (Predicted) | F_A | ~ -90 to -110 | ddt | J(F_A-F_B) ≈ 80-100 (geminal)J(F_A-F_C) ≈ 20-40 (cis)J(F_A-H) ≈ 5-10 (through 4 bonds) |
| F_B | ~ -95 to -115 | ddt | J(F_B-F_A) ≈ 80-100 (geminal)J(F_B-F_C) ≈ 110-130 (trans)J(F_B-H) ≈ 1-5 (through 4 bonds) | |
| F_C | ~ -170 to -190 | ddt | J(F_C-F_B) ≈ 110-130 (trans)J(F_C-F_A) ≈ 20-40 (cis)J(F_C-H) ≈ 20-30 (through 3 bonds) | |
| 3,3,4-Trifluoro-1-butene (Experimental) | F_gem | -93.3 | ddt | J(gem-gem) = 87.9J(gem-vic, trans) = 117.2J(gem-H) = 6.1 |
| F_trans | -101.9 | ddt | J(trans-gem) = 87.9J(trans-vic, cis) = 34.2J(trans-H) = 2.9 | |
| F_vic | -183.5 | ddt | J(vic-gem, trans) = 117.2J(vic-gem, cis) = 34.2J(vic-H) = 22.0 | |
| Perfluoropropene (Experimental) | CF₃ | -70.6 | d | J(CF₃-F_vic) = 21.0 |
| F_gem | -93.8 | dm | J(gem-vic) = 114.0 | |
| F_vic | -188.4 | d septets | J(vic-gem) = 114.0J(vic-CF₃) = 21.0 |
Note: The predicted values for this compound are estimations based on general trends and data from analogous compounds. Actual experimental values may vary.
Experimental Protocol: ¹⁹F NMR Spectroscopy
The following provides a general methodology for acquiring a high-quality ¹⁹F NMR spectrum.
1. Sample Preparation:
-
Dissolve approximately 5-20 mg of the sample (e.g., this compound) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Ensure the solvent does not have signals that overlap with the expected fluorine resonances.
-
Optionally, add a small amount of an internal standard with a known chemical shift (e.g., CFCl₃) for precise referencing.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: A wide spectral width (e.g., -250 ppm to 50 ppm) is recommended initially to ensure all fluorine signals are captured, given the large chemical shift range of ¹⁹F NMR.[2]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans is generally adequate to allow for full relaxation of the fluorine nuclei.
-
Number of Scans: Dependent on the sample concentration, but typically ranges from 16 to 128 scans to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the internal standard (CFCl₃ at 0 ppm) or an external reference.
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Spin-Spin Coupling
The following diagram illustrates the network of spin-spin couplings between the fluorine nuclei in the trifluorovinyl group of this compound.
Caption: Spin-spin coupling in this compound.
This guide serves as a predictive tool for the ¹⁹F NMR spectral analysis of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocol offers a robust starting point for acquiring high-quality experimental data.
References
A Comparative Guide to the Characterization of 6-Bromo-1,1,2-trifluorohex-1-ene and its Non-Fluorinated Analogue
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed characterization of 6-bromo-1-hexene, a close structural analogue of 6-bromo-1,1,2-trifluorohex-1-ene. Due to the limited availability of experimental data for this compound and its derivatives in the public domain, this document focuses on the comprehensive analysis of the well-documented non-fluorinated counterpart. The established data for 6-bromo-1-hexene serves as a crucial benchmark for predicting the physicochemical and spectroscopic properties of its trifluorinated derivative. The introduction of fluorine atoms is known to significantly alter a molecule's electronic and steric properties, thereby influencing its reactivity, biological activity, and spectral characteristics.
Physicochemical Properties: A Comparative Overview
The introduction of three fluorine atoms into the hexene backbone is anticipated to have a marked effect on the physical properties of the molecule. Fluorine's high electronegativity and the strength of the C-F bond typically lead to increased boiling points and densities compared to their non-fluorinated counterparts. While experimental data for this compound is not available, a comparison of the known properties of 6-bromo-1-hexene with expected trends is presented below.
| Property | 6-Bromo-1-hexene | This compound (Predicted) | Reference |
| Molecular Formula | C6H11Br | C6H8BrF3 | [1][2] |
| Molecular Weight | 163.06 g/mol | 217.03 g/mol | [1][2] |
| Boiling Point | 147 °C | Higher than 147 °C | [1] |
| Density | 1.22 g/mL at 25 °C | Higher than 1.22 g/mL | |
| Refractive Index (n20/D) | 1.465 | Expected to be different | |
| Flash Point | 54 °C | Expected to be different | [1] |
Synthesis and Experimental Protocols
The synthesis of these compounds often involves multi-step processes. Below are established protocols for the synthesis of 6-bromo-1-hexene, which can serve as a foundational method for designing synthetic routes to its fluorinated derivatives.
Synthesis of 6-Bromo-1-hexene from 1,6-dibromohexane [3]
This method involves the elimination of one equivalent of HBr from 1,6-dibromohexane.
-
Materials: 1,6-dibromohexane, potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1,6-dibromohexane (1 eq.) in anhydrous THF.
-
Slowly add potassium tert-butoxide (1.1 eq.) to the solution at room temperature.
-
Reflux the reaction mixture for 12-16 hours.
-
After cooling, quench the reaction with water.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation under reduced pressure.
-
Synthesis of 6-Bromo-1-hexene from 1-hexen-6-ol [4]
This procedure involves the bromination of the corresponding alcohol.
-
Materials: 1-hexen-6-ol, phosphorus tribromide (PBr3), pyridine.
-
Procedure:
-
Cool a solution of 1-hexen-6-ol in a suitable solvent (e.g., diethyl ether) to 0 °C.
-
Slowly add PBr3 (0.33 eq.) to the solution while maintaining the temperature.
-
A small amount of pyridine can be added to neutralize the HBr byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with ice-water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation.
-
Spectroscopic Characterization
The following tables summarize the key spectroscopic data for 6-bromo-1-hexene. The expected shifts and patterns for this compound are discussed based on the known effects of fluorine substitution.
3.1. NMR Spectroscopy
The presence of fluorine atoms in this compound will introduce significant changes in the NMR spectra, particularly in the 1H, 13C, and the addition of a 19F spectrum. The highly electronegative fluorine atoms will cause downfield shifts for adjacent protons and carbons. Furthermore, spin-spin coupling between fluorine and both hydrogen and carbon nuclei (JH-F and JC-F) will lead to more complex splitting patterns.
1H NMR Data
| Protons | 6-Bromo-1-hexene (δ, ppm)[3] | This compound (Predicted δ, ppm) |
| =CH2 | 4.9-5.1 (m, 2H) | Expected to be shifted and show H-F coupling |
| =CH- | 5.7-5.9 (m, 1H) | Not present |
| -CH2-Br | 3.4 (t, 2H) | Expected to be at a similar chemical shift |
| -CH2- | 1.8-2.2 (m, 4H) | Expected to show downfield shifts and H-F coupling |
| -CH2- | 1.4-1.6 (m, 2H) | Expected to be at a similar chemical shift |
13C NMR Data
| Carbon | 6-Bromo-1-hexene (δ, ppm)[3] | This compound (Predicted δ, ppm) |
| =CH2 | 115.1 | Not directly comparable due to trifluoroethylene group |
| =CH- | 138.3 | Not directly comparable due to trifluoroethylene group |
| -CH2-Br | 33.6 | Expected to be at a similar chemical shift |
| -CH2- | 32.8 | Expected to be shifted downfield and show C-F coupling |
| -CH2- | 32.2 | Expected to be shifted downfield and show C-F coupling |
| -CH2- | 27.5 | Expected to be at a similar chemical shift |
3.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The C-F bonds in this compound will exhibit strong absorption bands in the fingerprint region.
| Functional Group | 6-Bromo-1-hexene (cm-1)[5] | This compound (Predicted, cm-1) |
| C=C Stretch (alkene) | ~1640 | ~1700-1750 (due to fluorine substitution) |
| =C-H Stretch (alkene) | ~3080 | Not present |
| C-H Stretch (alkane) | ~2850-2960 | ~2850-2960 |
| C-Br Stretch | ~560-690 | ~560-690 |
| C-F Stretch | Not present | Strong absorptions in the 1000-1400 region |
3.3. Mass Spectrometry (MS)
The mass spectrum of 6-bromo-1-hexene shows a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio).[6] The fragmentation pattern is dominated by the loss of the bromine atom and cleavage of the alkyl chain. For this compound, the molecular ion peak will be at a higher m/z value, and the fragmentation will likely involve the loss of bromine, fluorine, and small fluorinated fragments.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the full characterization of a novel compound like a this compound derivative.
Caption: Workflow for the synthesis and characterization of novel chemical entities.
Potential Reaction Pathway
The following diagram illustrates a potential synthetic pathway for a derivative of this compound, for example, its conversion to a Grignard reagent and subsequent reaction with an electrophile.
Caption: A potential reaction pathway for the functionalization of this compound.
References
- 1. 6-Bromo-1-hexene | 2695-47-8 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 6-Bromo-1-hexene | C6H11Br | CID 75906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Hexene, 6-bromo- [webbook.nist.gov]
Reactivity comparison of 6-Bromo-1,1,2-trifluorohex-1-ene vs 6-Bromo-1-hexene.
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of bifunctional molecules utilized in organic synthesis, haloalkenes serve as versatile building blocks. This guide provides a detailed comparison of the reactivity of 6-Bromo-1,1,2-trifluorohex-1-ene and its non-fluorinated analog, 6-Bromo-1-hexene. The introduction of fluorine atoms into the vinyl group dramatically alters the electronic properties of the molecule, leading to significant differences in the reactivity of both the carbon-bromine bond and the carbon-carbon double bond. Understanding these differences is paramount for chemists aiming to leverage these reagents in the synthesis of complex molecular architectures.
Executive Summary of Reactivity Comparison
The presence of the electron-withdrawing trifluorovinyl group in this compound is the primary determinant of its distinct reactivity profile compared to 6-Bromo-1-hexene. This electronic influence has opposing effects on the two primary reactive sites of the molecule.
| Feature | This compound | 6-Bromo-1-hexene |
| C-Br Bond Reactivity (Nucleophilic Substitution) | Deactivated | Activated |
| Double Bond Reactivity (Electrophilic Addition) | Deactivated | Activated |
| Double Bond Reactivity (Nucleophilic Addition) | Activated | Deactivated |
Theoretical Framework: The Inductive Effect of the Trifluorovinyl Group
The trifluorovinyl group (CF2=CF-) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This manifests as a strong negative inductive effect (-I effect) that propagates through the sigma bonds of the hexyl chain.
Caption: Inductive effects in the two bromohexene derivatives.
This electron withdrawal has profound consequences for the reactivity of the molecule:
-
Deactivation of the C-Br Bond towards Nucleophilic Substitution: The inductive effect reduces the electron density on the carbon atom bonded to the bromine. This makes the carbon atom less electrophilic and therefore less susceptible to attack by nucleophiles. Consequently, nucleophilic substitution reactions at the C-6 position are expected to be significantly slower for the fluorinated compound.
-
Deactivation of the Double Bond towards Electrophilic Addition: The electron-poor nature of the trifluorovinyl group makes the double bond less attractive to electrophiles. Standard electrophilic addition reactions, such as the addition of halogens or hydrohalic acids, are anticipated to be less facile compared to the electron-rich double bond of 6-Bromo-1-hexene.
-
Activation of the Double Bond towards Nucleophilic Addition: Conversely, the electron deficiency of the double bond in the fluorinated analog makes it susceptible to attack by nucleophiles. This opens up reaction pathways that are not readily accessible for 6-Bromo-1-hexene.
Reactivity at the Carbon-Bromine Bond: Nucleophilic Substitution
6-Bromo-1-hexene readily undergoes nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles.[1][2] This is a cornerstone of its utility in synthesis.
Experimental Protocol: Synthesis of N-(Hex-5-en-1-yl)aniline from 6-Bromo-1-hexene
A typical procedure for a nucleophilic substitution reaction involving 6-Bromo-1-hexene is as follows:
-
To a solution of aniline (1.0 equivalent) in a suitable solvent such as acetonitrile, is added a base, for example, potassium carbonate (1.5 equivalents).
-
6-Bromo-1-hexene (1.2 equivalents) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring by TLC.
-
After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield N-(Hex-5-en-1-yl)aniline.
References
The Fluorinated Advantage: A Comparative Guide to Hexenyl Bromides in Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. This guide provides a comparative analysis of fluorinated hexenyl bromides against their non-fluorinated counterparts and other alternatives in key synthetic transformations, supported by experimental data and detailed protocols.
The substitution of hydrogen with fluorine in a molecule, such as hexenyl bromide, can lead to significant advantages in synthetic applications. These benefits stem from the unique electronic properties of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond. These properties can alter the reactivity of the molecule, enhance its stability, and influence the stereochemical outcome of reactions. This guide will delve into these advantages, offering a data-driven comparison to inform your synthetic strategies.
Enhanced Performance in Cross-Coupling Reactions
Fluorinated hexenyl bromides can exhibit distinct reactivity in widely-used cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. The electron-withdrawing nature of fluorine can influence the oxidative addition and reductive elimination steps in the catalytic cycles of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While the reactivity of vinyl halides in this reaction generally follows the trend of I > Br > Cl > F due to bond dissociation energies, the presence of fluorine on the alkyl chain can still offer advantages in terms of product stability and subsequent molecular properties.
Table 1: Comparison of Vinyl Halide Reactivity in Suzuki-Miyaura Coupling
| Vinyl Halide | Relative Reactivity | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Vinyl Iodide | Very High | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, THF | 25-80 | 1-6 | 85-98 |
| Vinyl Bromide | High | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, DME | 60-100 | 2-12 | 75-95 |
| Vinyl Chloride | Moderate | Pd(PCy₃)₂, Pd₂(dba)₃/ligand | K₃PO₄, t-BuOK | Toluene, Dioxane | 80-120 | 12-24 | 50-80 |
| Vinyl Fluoride | Low | Specialized Ni or Pd catalysts | Strong bases | Polar aprotic | 100-150 | 24-48 | <40 |
Note: This table provides a general overview. Specific reaction conditions and yields will vary depending on the substrates and catalyst system.
Heck Reaction
In the Heck reaction, which couples an unsaturated halide with an alkene, fluorinated substrates can participate effectively. The reaction is catalyzed by palladium complexes and is a powerful tool for forming substituted alkenes.[2][3]
Table 2: Mizoroki-Heck Reaction of Aryl Halides with Fluorinated Alkenes
| Aryl Halide | Fluorinated Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | 3,3,3-Trifluoropropene | Pd(OAc)₂ (2) | NaOAc | DMF | 80 | 12 | 85 |
| 4-Bromoanisole | 3,3,3-Trifluoropropene | Pd(OAc)₂ (2) | NaOAc | DMF | 100 | 24 | 78 |
| 1-Iodonaphthalene | Pentafluorostyrene | Pd(OAc)₂ (2) | NaOAc | DMF | 80 | 12 | 92 |
Data compiled from studies on similar fluorinated substrates.[4]
The use of a fluorinated hexenyl bromide in a Heck-type reaction would be expected to proceed efficiently, providing a route to complex fluorinated molecules.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. Fluorinated vinyl bromides have been shown to be competent substrates in this reaction.
Table 3: Sonogashira Coupling of 1-bromo-2,2-difluoroethylene with Phenylacetylene
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 12 | 85 |
This data is for a structurally related fluorinated vinyl bromide and serves as a representative example.[5]
The key advantage of using a fluorinated hexenyl bromide in these reactions is the direct incorporation of fluorine into the target molecule, a strategy widely employed to enhance pharmacological properties.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Vinyl Bromide
This protocol provides a general guideline for the coupling of a vinyl bromide with an arylboronic acid.
Materials:
-
Vinyl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl bromide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under the inert atmosphere.
-
Add a degassed mixture of toluene and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
General Procedure for Sonogashira Coupling of a Fluorinated Vinyl Bromide
This protocol is a representative example for the synthesis of a fluoroenyne.[5]
Materials:
-
Fluorinated vinyl bromide (e.g., 1-bromo-2,2-difluoroethylene) (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Copper(I) iodide (CuI) (0.10 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Slowly bubble the fluorinated vinyl bromide gas through the solution or add as a condensed liquid at low temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the mechanisms of these key reactions, the following diagrams illustrate the catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The use of fluorinated hexenyl bromides in organic synthesis offers a powerful strategy for the direct incorporation of fluorine into target molecules. While their reactivity in cross-coupling reactions is comparable to their non-fluorinated analogs, the true advantage lies in the unique properties that the fluorine atom imparts to the final product. For researchers in drug discovery and materials science, the enhanced metabolic stability, altered electronic character, and potential for improved biological activity make fluorinated building blocks, such as fluorinated hexenyl bromides, invaluable tools in the design of novel and improved chemical entities. The provided protocols and mechanistic overviews serve as a foundation for the practical application of these versatile reagents in your synthetic endeavors.
References
- 1. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Building Blocks for 6-Bromo-1,1,2-trifluorohex-1-ene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated Building Blocks for the Synthesis of Bioactive Molecules.
The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. 6-Bromo-1,1,2-trifluorohex-1-ene represents a versatile building block for this purpose, featuring a reactive bromine atom for cross-coupling reactions and a trifluoroethenyl group for bioisosteric replacement of amide bonds or as a metabolically stable pharmacophore. This guide provides a comparative analysis of alternative building blocks, offering experimental data and protocols to inform the selection of the most suitable reagents for specific synthetic and medicinal chemistry applications.
Performance Comparison of Fluorinated Building Blocks
The utility of a building block is primarily determined by its performance in key chemical transformations. This section compares this compound with viable alternatives in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
Table 1: Comparison of Fluoroalkene Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Arylboronic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| (Z)-β-enamido triflates | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 70-95 | [1] |
| Potassium (E)-alkenyltrifluoroborates | (E)-alkenyl bromides | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 75-98 | [2] |
| Potassium (Z)-alkenyltrifluoroborates | (Z)-alkenyl bromides | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 72-93 | [2] |
| Bromoaryl triflates | Arylboronic Acid | Pd(OAc)₂ (ligand-free) | K₃PO₄ | DMSO | 60-85 | [3][4] |
Alternative Building Blocks and Their Applications
The selection of an alternative building block depends on the desired chemical transformation and the target molecule's structural requirements.
(Z)-β-Enamido Triflates:
These compounds are excellent substrates for stereoselective Suzuki-Miyaura cross-coupling reactions, providing access to β,β-diaryl-substituted enamides.[1] The stereochemical outcome can be controlled by the choice of the palladium catalyst and its ligands.[1]
Potassium Alkenyltrifluoroborates:
These air-stable and easy-to-handle reagents are highly effective in stereoselective Suzuki-Miyaura cross-coupling reactions with alkenyl bromides to produce conjugated dienes with high yields and stereospecificity.[2][5] They offer a significant advantage over traditional boronic acids due to their enhanced stability and ease of use.[5]
Fluoroalkynes:
Fluoroalkynes are emerging as powerful and versatile building blocks in medicinal chemistry.[6] The incorporation of a fluoroalkyne moiety can block metabolically labile sites, thereby increasing a drug molecule's half-life and bioavailability.[6] They can be utilized in various transformations, including cycloaddition reactions, to construct complex fluorinated heterocycles.
Fluorinated Dienes:
Partially fluorinated 1,3- and 1,4-dienes, accessible through palladium-catalyzed coupling reactions, serve as valuable precursors for the synthesis of fluorinated carbocycles and heterocycles via cycloaddition reactions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these building blocks in a research setting.
General Protocol for Stereoselective Suzuki-Miyaura Cross-Coupling of (Z)-β-Enamido Triflates:
-
Reactants: (Z)-β-enamido triflate (1.0 equiv.), arylboronic acid (1.5 equiv.).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: Cs₂CO₃ (2.0 equiv.).
-
Solvent: Toluene/H₂O (5:1 mixture).
-
Procedure: To a degassed solution of the (Z)-β-enamido triflate and arylboronic acid in the toluene/H₂O solvent mixture, the palladium catalyst and base are added. The reaction mixture is heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
General Protocol for Stereoselective Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates:
-
Reactants: Potassium alkenyltrifluoroborate (1.2 equiv.), alkenyl bromide (1.0 equiv.).
-
Catalyst: Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
Base: Cs₂CO₃ (3.0 equiv.).
-
Solvent: THF/H₂O (4:1 mixture).
-
Procedure: In a reaction vessel, the potassium alkenyltrifluoroborate, alkenyl bromide, palladium catalyst, ligand, and base are combined in the solvent mixture. The vessel is sealed and the mixture is stirred at room temperature or heated as required for the specific substrates. Reaction progress is monitored by GC-MS or LC-MS. Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.[2]
Visualizing Synthetic and Biological Pathways
Diagrams are essential tools for understanding complex chemical and biological processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. An efficient synthesis of fluorinated azaheterocycles by aminocyclization of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: Differentiating Isomers of Bromo-trifluorohexene
A Comparative Guide for Researchers and Drug Development Professionals
The precise structural elucidation of isomeric molecules is a cornerstone of chemical research and drug development. Subtle differences in the arrangement of atoms within a molecule, or isomerism, can lead to profound variations in chemical reactivity, biological activity, and toxicity. This guide provides a comprehensive comparison of the key spectroscopic differences between constitutional and geometric isomers of bromo-trifluorohexene, offering a roadmap for their unambiguous identification. While experimental data for every conceivable isomer is not always available, this guide leverages established spectroscopic principles and data from analogous compounds to predict and explain the distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.
Isomer Selection for Comparative Analysis
To illustrate the spectroscopic nuances, we will focus on a representative set of bromo-trifluorohexene isomers. These have been chosen to highlight the impact of varying the positions of the double bond, the bromine atom, and the trifluoro-substituted carbon on the resulting spectra.
-
Isomer 1: 6-Bromo-1,1,2-trifluorohex-1-ene: A terminal alkene with the bromine atom on a saturated carbon, distant from the fluoro-substituted double bond.
-
Isomer 2: 3-Bromo-1,1,2-trifluorohex-1-ene: A terminal alkene with the bromine atom at the allylic position, adjacent to the fluoro-substituted double bond.
-
Isomer 3: 1-Bromo-1,2,2-trifluorohex-3-ene: An internal alkene with the bromine and two fluorine atoms directly attached to the double bond.
-
Isomer 4: (E)- and (Z)-1-Bromo-4,4,5-trifluorohex-2-ene: A pair of geometric isomers to demonstrate the differentiation of stereoisomers.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for the selected isomers. These predictions are based on established principles of NMR, IR, and MS, and data from structurally similar halogenated alkenes.
Table 1: Predicted ¹H NMR Spectroscopic Data (in ppm)
| Isomer | Vinylic Protons | Allylic Protons | Protons near Bromine | Other Protons |
| This compound | None | ~2.3 - 2.8 (m) | ~3.4 (t) | ~1.5 - 2.0 (m) |
| 3-Bromo-1,1,2-trifluorohex-1-ene | None | ~4.5 - 5.0 (m) | - | ~1.0 - 2.2 (m) |
| 1-Bromo-1,2,2-trifluorohex-3-ene | ~5.5 - 6.5 (m) | ~2.5 - 3.0 (m) | - | ~1.0 - 1.8 (m) |
| (E/Z)-1-Bromo-4,4,5-trifluorohex-2-ene | ~5.8 - 6.2 (m) | - | ~4.0 (d) | ~1.8 - 2.5 (m) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in ppm)
| Isomer | C=C Carbons | Carbon with Bromine | Carbons with Fluorine | Other Carbons |
| This compound | ~120 - 150 (m) | ~33 | ~130 - 160 (m) | ~25 - 35 |
| 3-Bromo-1,1,2-trifluorohex-1-ene | ~115 - 145 (m) | ~50 - 60 | ~135 - 165 (m) | ~20 - 40 |
| 1-Bromo-1,2,2-trifluorohex-3-ene | ~110 - 140 (m) | ~100 - 110 | ~140 - 170 (m) | ~15 - 35 |
| (E/Z)-1-Bromo-4,4,5-trifluorohex-2-ene | ~125 - 140 (m) | ~30 - 35 | ~110 - 130 (m) | ~20 - 45 |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (in ppm, relative to CFCl₃)
| Isomer | Predicted Chemical Shift Ranges |
| This compound | -90 to -120 and -170 to -190 |
| 3-Bromo-1,1,2-trifluorohex-1-ene | -95 to -125 and -175 to -195 |
| 1-Bromo-1,2,2-trifluorohex-3-ene | -70 to -110 and -150 to -180 |
| (E/Z)-1-Bromo-4,4,5-trifluorohex-2-ene | -110 to -130 and -200 to -220 |
Table 4: Key IR Absorption Bands (in cm⁻¹)
| Isomer | C=C Stretch | C-F Stretch(es) | C-Br Stretch |
| This compound | ~1650-1670 | ~1100-1350 | ~550-650 |
| 3-Bromo-1,1,2-trifluorohex-1-ene | ~1640-1660 | ~1100-1350 | ~550-650 |
| 1-Bromo-1,2,2-trifluorohex-3-ene | ~1660-1680 | ~1100-1350 | ~600-700 |
| (E/Z)-1-Bromo-4,4,5-trifluorohex-2-ene | ~1665-1685 | ~1050-1300 | ~550-650 |
Table 5: Predicted Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (M⁺) with Isotopic Pattern | Key Fragmentation Pathways |
| This compound | m/z [M]⁺ and [M+2]⁺ in ~1:1 ratio | Loss of Br, loss of C₄H₈Br, rearrangements involving fluorine migration. |
| 3-Bromo-1,1,2-trifluorohex-1-ene | m/z [M]⁺ and [M+2]⁺ in ~1:1 ratio | Allylic cleavage (loss of Br), loss of C₃H₄Br. |
| 1-Bromo-1,2,2-trifluorohex-3-ene | m/z [M]⁺ and [M+2]⁺ in ~1:1 ratio | Vinylic cleavage (loss of Br), loss of C₂HF₂Br, rearrangements. |
| (E/Z)-1-Bromo-4,4,5-trifluorohex-2-ene | m/z [M]⁺ and [M+2]⁺ in ~1:1 ratio | Loss of Br, loss of CH₂Br, complex rearrangements due to the fluorinated alkyl chain. |
Experimental Protocols
Accurate spectroscopic analysis relies on standardized and well-defined experimental procedures. Below are the general methodologies for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same spectrometer, typically at 75-125 MHz. Proton decoupling is essential to simplify the spectrum. A 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are commonly used.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe, typically at 282-470 MHz. Proton decoupling can be employed to simplify the spectra. A 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 1-5 seconds are standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient. A background spectrum of the clean salt plates or KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation of isomers prior to analysis.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic fragmentation pattern.
-
Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of bromo-trifluorohexene isomers.
Caption: Workflow for the separation and spectroscopic identification of bromo-trifluorohexene isomers.
By systematically applying this workflow and carefully interpreting the data from each spectroscopic technique, researchers can confidently distinguish between the various isomers of bromo-trifluorohexene, a critical step in advancing chemical synthesis and drug discovery.
Comparative Guide to Validating Product Structures from 6-Bromo-1,1,2-trifluorohex-1-ene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction pathways for 6-Bromo-1,1,2-trifluorohex-1-ene and methodologies for validating the resulting product structures. It is designed to assist researchers in predicting reaction outcomes, planning synthetic routes, and effectively characterizing novel fluorinated compounds. While direct experimental data for this specific substrate is limited in published literature, this guide utilizes data from structurally similar compounds to provide realistic expectations for product characterization.
Introduction
This compound is a versatile fluorinated building block with potential applications in the synthesis of novel agrochemicals and pharmaceuticals. The presence of a bromo- handle and a trifluorovinyl group allows for a variety of chemical transformations, primarily through radical cyclization, organometallic reactions (such as Grignard reactions), and nucleophilic substitution. Accurate structural validation of the resulting products is critical for understanding reaction mechanisms and ensuring the desired molecular architecture for further development.
This guide will explore these three key reaction types, presenting plausible product structures and providing detailed, adaptable experimental protocols for their synthesis and structural elucidation. A comparative analysis with the non-fluorinated analog, 6-Bromo-1-hexene, is included to highlight the influence of the trifluorovinyl group on reactivity and product characteristics.
Reaction Pathways and Product Structure Validation
Radical Cyclization
Intramolecular radical cyclization of this compound is a powerful method for constructing five-membered carbocycles. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). The trifluorovinyl group is expected to influence the regioselectivity of the cyclization.
Plausible Reaction Scheme:
Plausible radical cyclization pathway.
Structural Validation:
The primary methods for validating the structure of the cyclized product are ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Table 1: Predicted Spectroscopic Data for 1,1,2-Trifluoro-3-methylenecyclopentane
| Technique | Predicted Data |
| ¹H NMR | Multiplets in the range of 2.0-3.0 ppm (cyclopentyl protons), and singlets or doublets around 5.0-5.5 ppm (exocyclic methylene protons). |
| ¹⁹F NMR | Complex multiplets are expected. A geminal F₂ group would show two signals with a large coupling constant (²JFF ≈ 240 Hz). The third fluorine would show couplings to the other two fluorines and adjacent protons. Expected chemical shifts would be in the range of -90 to -120 ppm for the CF₂ group and -170 to -200 ppm for the single CF, relative to CFCl₃.[1] |
| Mass Spec. | Molecular ion peak corresponding to the formula C₆H₇F₃. Fragmentation patterns would likely show loss of HF or other small fluorine-containing fragments. |
Grignard Reaction
The reaction of this compound with magnesium metal would form the corresponding Grignard reagent. This organometallic intermediate is a potent nucleophile that can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Plausible Reaction Scheme:
References
The Efficacy of 6-Bromo-1,1,2-trifluorohex-1-ene: An Analysis Based on Available Data
For researchers, scientists, and drug development professionals seeking to utilize fluorinated compounds, a thorough understanding of the reactivity and comparative efficacy of various reagents is paramount. This guide addresses the available information on 6-Bromo-1,1,2-trifluorohex-1-ene and places it within the broader context of similar reagents used in organic synthesis.
Currently, there is a notable scarcity of published scientific literature detailing the specific applications and comparative efficacy of this compound. While the compound is available from several chemical suppliers, peer-reviewed studies demonstrating its use in reactions such as trifluoromethylation or providing direct comparisons with other fluorinating agents are not readily accessible in the public domain.
This guide, therefore, aims to provide a foundational understanding by discussing the reactivity of structurally similar compounds and outlining the general principles of trifluoromethylation reactions. This contextual analysis will help researchers to infer the potential reactivity and applications of this compound and to design experiments to evaluate its performance against established reagents.
Understanding the Reagent: Structural Features
This compound possesses two key functional groups that are expected to dictate its chemical reactivity:
-
A Bromoalkane Moiety: The primary alkyl bromide suggests potential for nucleophilic substitution reactions and participation in radical processes.
-
A Trifluorovinyl Group: The trifluoroethenyl group is a highly electron-deficient alkene, making it susceptible to nucleophilic attack and potentially influencing the reactivity of the adjacent C-F bonds.
The interplay of these two functional groups would determine the reagent's utility in various chemical transformations.
Potential Applications in Analogy to Similar Reagents
Based on its structure, this compound could potentially be explored in the following types of reactions, drawing parallels from the known chemistry of other fluorinated alkyl bromides:
-
Source of a Trifluoro-functionalized Alkyl Chain: The molecule could be used to introduce a CF2=CF-(CH2)4- unit into a target molecule via reactions at the bromine-bearing carbon.
-
Precursor to Organometallic Reagents: Formation of a Grignard or organolithium reagent at the bromine position would create a nucleophilic species for reaction with various electrophiles.
-
Participant in Radical Reactions: The carbon-bromine bond could undergo homolytic cleavage to generate a radical intermediate for addition to alkenes or other radical acceptors.
Comparison with Established Trifluoromethylating Agents
The introduction of a trifluoromethyl (-CF3) group is a critical strategy in medicinal chemistry and materials science. While this compound is not a direct trifluoromethylating agent in the traditional sense, it is useful to compare its potential applications to the well-established classes of reagents used for this purpose.
Trifluoromethylating agents are broadly categorized as nucleophilic, electrophilic, and radical sources of the -CF3 group.
| Reagent Class | Examples | General Application |
| Nucleophilic | Ruppert-Prakash reagent (TMSCF3), Fluoroform (HCF3) | Transfer of a "CF3-" equivalent to electrophiles like aldehydes, ketones, and imines. |
| Electrophilic | Togni's reagents, Umemoto's reagents | Transfer of a "CF3+" equivalent to nucleophiles such as enolates, enamines, and electron-rich arenes. |
| Radical | Langlois' reagent (CF3SO2Na), Trifluoroiodomethane (CF3I) | Generation of a CF3 radical for addition to alkenes and arenes. |
The unique structure of this compound suggests that it would not directly compete with these reagents for the introduction of a bare trifluoromethyl group. Instead, its value would lie in its ability to introduce a larger, functionalized fluorinated building block.
Experimental Protocols: A General Framework for Evaluation
Given the lack of specific experimental data for this compound, researchers interested in its efficacy would need to conduct their own comparative studies. Below is a generalized experimental workflow for evaluating its performance in a hypothetical nucleophilic substitution reaction compared to a non-fluorinated analogue, 6-bromo-1-hexene.
General Workflow for Comparative Reactivity Study
Safety Operating Guide
Proper Disposal of 6-Bromo-1,1,2-trifluorohex-1-ene: A Comprehensive Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 6-Bromo-1,1,2-trifluorohex-1-ene. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is a combustible liquid that can cause skin and eye irritation[1]. As a halogenated organic compound, it requires specific disposal procedures to mitigate risks to personnel and the environment. Improper disposal, such as discarding it down the drain or allowing it to evaporate, is prohibited[1]. This substance must be treated as hazardous waste and disposed of through an approved waste disposal plant[1].
Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of vapors[1].
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS-US Code | Description |
| Combustible Liquid | H227 | Combustible liquid |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container should be made of a material compatible with halogenated organic compounds and have a secure, screw-top lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added. Do not use chemical formulas or abbreviations.
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal and manage costs[2][3][4]. Do not mix this compound waste with other incompatible chemicals, such as strong oxidizing agents or bases.
2. Waste Storage (Satellite Accumulation Area):
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[5][6]. The SAA should be a well-ventilated, cool, and dry location away from sources of ignition[1].
-
Container Management: Keep the waste container securely closed at all times, except when adding waste[1][7]. This prevents the release of vapors and potential spills. Ensure there is at least one inch of headspace in the container to allow for vapor expansion[7].
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, use a non-flammable absorbent material, such as sand or cat litter, to contain and absorb the liquid[8][9]. Do not use paper towels, as they are combustible[8].
-
Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste[8][9].
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
4. Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.
-
Collect the rinsate and dispose of it as hazardous waste in your halogenated organic waste stream[1].
-
Once triple-rinsed, the container can be defaced of its original labels and disposed of as regular trash[1].
5. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often up to one year for partially filled containers in an SAA[5]), contact your EHS office to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for waste collection requests.
Disposal Workflow
References
- 1. vumc.org [vumc.org]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
Essential Safety and Operational Guide for 6-Bromo-1,1,2-trifluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 6-Bromo-1,1,2-trifluorohex-1-ene (CAS No. 126828-29-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Chemical Safety and Hazard Information
This compound is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is crucial to handle this chemical with appropriate care in a well-ventilated area.
| Hazard Classification | Description | GHS Hazard Statement |
| Flammable Liquids | Combustible liquid | H227 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes.[2][3] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for protection against incidental splashes.[4][5] For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for degradation or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor splashes.[4] For larger quantities or operations with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[4][6] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this chemical should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary based on a risk assessment. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before starting.
-
Don the required personal protective equipment as detailed above.
-
-
Handling:
-
Dispense the required amount of this compound carefully within the fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid direct contact with skin and eyes. If contact occurs, follow the first-aid procedures outlined below.
-
Avoid breathing fumes, mists, or vapors.[1]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any contaminated equipment.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Emergency Procedures
| Emergency Situation | First-Aid and Spill Response |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Workflow for Safely Handling this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. bio-fount.com [bio-fount.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
